TC-E 5005
Description
Propriétés
IUPAC Name |
12-methoxy-5,7-dimethyl-3-propyl-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-5-6-12-17-10(3)14-9(2)16-11-7-8-13(20-4)18-15(11)19(12)14/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNADXFWEXJTQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1C3=C(C=CC(=N3)OC)N=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TC-E 5005
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-E 5005 is a potent and selective small molecule inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. By elevating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), this compound modulates the activity of downstream signaling cascades, including the protein kinase A (PKA) and protein kinase G (PKG) pathways. This modulation of cyclic nucleotide signaling has significant implications for neurotransmission, particularly within the dopamine pathways, suggesting a therapeutic potential for this compound in the treatment of neuropsychiatric disorders such as schizophrenia. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Selective Inhibition of PDE10A
The primary mechanism of action of this compound is the potent and selective inhibition of the phosphodiesterase 10A (PDE10A) enzyme.[1] PDE10A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP to their inactive 5'-monophosphate forms. The inhibition of PDE10A by this compound leads to an accumulation of intracellular cAMP and cGMP, thereby enhancing the signaling pathways mediated by these second messengers.
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound against PDE10A and its selectivity over other phosphodiesterase isoforms have been quantified through in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound for PDE10A and its significantly lower affinity for other PDE families.
| PDE Isoform | IC50 (nM) |
| PDE10A | 7.28 |
| PDE2A | 239 |
| PDE11A | 779 |
| PDE5A | 919 |
| PDE7B | 3100 |
| PDE3A | 3700 |
| PDE1B | >5000 |
| PDE4A | >5000 |
| PDE6 | >5000 |
| PDE8A | >5000 |
| PDE9A | >5000 |
Table 1: Inhibitory potency and selectivity of this compound against a panel of human phosphodiesterase isoforms. Data sourced from commercially available information.[1]
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are mediated through the modulation of intracellular signaling pathways downstream of PDE10A. The elevation of cAMP and cGMP levels activates their respective effector proteins, PKA and PKG, leading to the phosphorylation of numerous substrate proteins involved in neuronal function.
The cAMP/PKA Signaling Pathway
Inhibition of PDE10A by this compound increases intracellular cAMP levels, leading to the activation of PKA. Activated PKA phosphorylates a variety of downstream targets that regulate neuronal excitability, gene expression, and synaptic plasticity.
The cGMP/PKG Signaling Pathway
Similarly, the accumulation of cGMP resulting from PDE10A inhibition activates PKG. This pathway is also involved in the regulation of neuronal function, including synaptic plasticity and neurotransmitter release.
Interaction with Dopamine Signaling in Striatal Medium Spiny Neurons
PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, which are key components of the basal ganglia circuitry and are central to the pathophysiology of schizophrenia. There are two main populations of MSNs: those expressing the dopamine D1 receptor (direct pathway) and those expressing the dopamine D2 receptor (indirect pathway).
-
D1 Receptor-Expressing MSNs (Direct Pathway): In these neurons, PDE10A inhibition potentiates D1 receptor signaling. D1 receptors are Gs-coupled, and their activation stimulates adenylyl cyclase to produce cAMP. By preventing the degradation of cAMP, this compound enhances the downstream effects of D1 receptor activation.[2]
-
D2 Receptor-Expressing MSNs (Indirect Pathway): In D2-expressing MSNs, PDE10A inhibition has a more complex effect. D2 receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, leading to decreased cAMP levels. By increasing basal cAMP levels, this compound can counteract the inhibitory effect of D2 receptor activation.[2] This functional antagonism of D2 receptor signaling is a key characteristic of many antipsychotic drugs.
Experimental Protocols
The mechanism of action of this compound and other PDE10A inhibitors has been elucidated through a combination of in vitro and in vivo experiments.
In Vitro Phosphodiesterase Inhibition Assay
This assay is used to determine the potency and selectivity of a compound against different PDE isoforms.
Objective: To measure the IC50 value of this compound for PDE10A and other PDE isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE enzymes are used. The substrates, [3H]-cAMP or [3H]-cGMP, are prepared in an appropriate assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Reaction Incubation: The PDE enzyme is incubated with the substrate and varying concentrations of this compound in a 96-well plate at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction is terminated by the addition of a stop solution, often containing a scintillant and yttrium silicate beads that bind to the charged, unhydrolyzed substrate.
-
Detection: The amount of hydrolyzed substrate (which does not bind to the beads) is quantified by measuring the radioactivity in the supernatant using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
In Vivo MK-801-Induced Hyperactivity Model
This animal model is used to assess the potential antipsychotic-like activity of a compound. MK-801 is a non-competitive NMDA receptor antagonist that induces hyperlocomotion in rodents, a behavior that can be reversed by antipsychotic drugs.
Objective: To evaluate the ability of this compound to reverse MK-801-induced hyperactivity in rats.
Methodology:
-
Animal Acclimation: Male Wistar rats are acclimated to the testing environment (e.g., open-field arenas) for a period before the experiment.
-
Compound Administration: Rats are pre-treated with either vehicle or this compound at various doses via an appropriate route of administration (e.g., intraperitoneal or oral).
-
MK-801 Challenge: After a specific pre-treatment time, rats are administered with a psychostimulant dose of MK-801 (e.g., 0.2 mg/kg, subcutaneously).
-
Behavioral Assessment: Immediately following the MK-801 injection, the locomotor activity of the rats is recorded for a set duration (e.g., 60-120 minutes) using an automated activity monitoring system. Key parameters measured include distance traveled, rearing frequency, and stereotypic movements.
-
Data Analysis: The locomotor activity data are analyzed to compare the effects of this compound treatment to the vehicle control group in the presence of MK-801. A significant reduction in hyperactivity by this compound indicates potential antipsychotic-like efficacy.[3][4]
Conclusion
This compound represents a promising therapeutic agent due to its potent and selective inhibition of PDE10A. Its mechanism of action, centered on the elevation of cyclic nucleotide signaling within the striatum, provides a novel approach to modulating dopamine neurotransmission. The ability to enhance D1 receptor signaling while functionally antagonizing D2 receptor signaling suggests a potential for efficacy against the positive, negative, and cognitive symptoms of schizophrenia with a potentially favorable side-effect profile compared to existing antipsychotics. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and other PDE10A inhibitors.
References
- 1. Inhibition of phosphodiesterase 10A has differential effects on dopamine D1 and D2 receptor modulation of sensorimotor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. MK801-induced hyperactivity: duration of effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MK-801-induced and scopolamine-induced hyperactivity in rats neonatally treated chronically with MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Research Applications of TC-E 5005: A Technical Guide for Scientists
For researchers in neurobiology, oncology, and drug development, the selective phosphodiesterase 10A (PDE10A) inhibitor, TC-E 5005, presents a valuable tool for investigating cyclic nucleotide signaling pathways. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in key research experiments.
This compound is a potent and selective inhibitor of PDE10A, an enzyme primarily expressed in the medium spiny neurons of the striatum. By inhibiting PDE10A, this compound effectively increases intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This elevation in second messengers modulates the activity of downstream signaling cascades, including Protein Kinase A (PKA) and Protein Kinase G (PKG), which are pivotal in various physiological processes.
Core Mechanism of Action
The primary function of this compound is the targeted inhibition of the PDE10A enzyme. This inhibition prevents the hydrolysis of cAMP and cGMP to their inactive monophosphate forms, leading to an accumulation of these cyclic nucleotides within the cell. The increased levels of cAMP and cGMP subsequently activate their respective downstream effectors, PKA and PKG. These kinases, in turn, phosphorylate a multitude of substrate proteins, thereby influencing neuronal excitability, gene expression, and synaptic plasticity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PDE10A | 7.28 |
| PDE2A | 239 |
| PDE11A | 779 |
| PDE5A | 919 |
| PDE7B | 3100 |
| PDE3A | 3700 |
| PDE1B, 4A, 6, 8A, 9A | >5000 |
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 2-Methoxy-6,7-dimethyl-9-propyl-imidazo[1,5-a]pyrido[3,2-e]pyrazine |
| Molecular Formula | C15H18N4O |
| Molecular Weight | 270.33 g/mol |
| CAS Number | 959705-64-7[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro PDE10A Inhibition Assay
A common method to determine the inhibitory activity of compounds like this compound on PDE10A is the PDE-Glo™ Phosphodiesterase Assay.[2][3][4]
Objective: To quantify the in vitro potency of this compound in inhibiting PDE10A activity.
Materials:
-
Recombinant human PDE10A enzyme
-
This compound
-
PDE-Glo™ Phosphodiesterase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare the PDE-Glo™ Reaction Buffer, PDE-Glo™ Detection Buffer, Protein Kinase A, and Kinase-Glo® Reagent as per the manufacturer's instructions. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired concentrations.
-
PDE Reaction: In a 384-well plate, add the PDE10A enzyme and the various concentrations of this compound. Initiate the reaction by adding the cAMP or cGMP substrate. Incubate at room temperature for a predetermined time (e.g., 30 minutes).
-
Termination and Detection: Stop the PDE reaction by adding the PDE-Glo™ Termination Buffer. Add the PDE-Glo™ Detection Solution, which contains a protein kinase that is activated by the remaining cyclic nucleotide.
-
Luminescence Measurement: Add the Kinase-Glo® Reagent to measure the amount of ATP remaining after the kinase reaction. The luminescent signal is inversely proportional to the PDE10A activity.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the luminescence signal against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
In Vivo Reversal of MK-801-Induced Hyperactivity in Mice
This experiment assesses the potential of this compound to ameliorate psychosis-like behaviors induced by the NMDA receptor antagonist MK-801.[5][6][7]
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of psychosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
MK-801 (Dizocilpine)
-
Vehicle for drug administration (e.g., 0.5% methylcellulose in water)
-
Open field arena equipped with an automated activity monitoring system
Procedure:
-
Acclimation: Acclimate the mice to the housing facility and handling for at least one week before the experiment.
-
Drug Administration: Prepare this compound in the vehicle at the desired doses. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a specified time before the MK-801 challenge (e.g., 30-60 minutes). Administer MK-801 (typically 0.15-0.3 mg/kg, intraperitoneally) to induce hyperlocomotion. A control group should receive the vehicle for both this compound and MK-801.
-
Behavioral Assessment: 30 minutes after the MK-801 injection, place the mice individually into the open field arena. Record locomotor activity (e.g., total distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound treatment to the vehicle and MK-801 control groups.
Western Blot Analysis of Downstream Signaling
This protocol is used to investigate the effect of this compound on the phosphorylation state of downstream effectors of the PKA and PKG signaling pathways.
Objective: To determine if this compound treatment leads to the activation of PKA and PKG signaling pathways in a cellular or tissue model.
Materials:
-
Cell or tissue lysates from samples treated with this compound or vehicle
-
Primary antibodies against phosphorylated and total forms of downstream targets (e.g., phospho-VASP (Ser239) for PKG, phospho-CREB (Ser133) for PKA)
-
HRP-conjugated secondary antibodies
Procedure:
-
Sample Preparation: Treat cells or animals with this compound for the desired time and at the appropriate concentration. Lyse the cells or tissues in a suitable lysis buffer containing phosphatase and protease inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST). Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein levels. Compare the phosphorylation status between this compound-treated and vehicle-treated samples.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: PDE10A signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vivo reversal of MK-801-induced hyperactivity experiment.
Caption: Workflow for the in vitro PDE10A inhibition assay.
References
- 1. This compound | 959705-64-7 | JNB70564 | Biosynth [biosynth.com]
- 2. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
- 3. promega.com [promega.com]
- 4. PDE-Glo™ Phosphodiesterase Assay [promega.jp]
- 5. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 6. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 7. researchers.uss.cl [researchers.uss.cl]
- 8. CST | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
TC-E 5005: A Potent and Selective PDE10A Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TC-E 5005, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). This compound, belonging to the imidazo[1,5-a]pyrido[3,2-e]pyrazine class of compounds, has emerged as a valuable pharmacological tool for investigating the role of PDE10A in the central nervous system. This document details its mechanism of action, quantitative pharmacological data, experimental protocols, and relevant signaling pathways, offering a core resource for professionals in drug discovery and neuroscience research.
Core Properties and Mechanism of Action
This compound exerts its pharmacological effects by selectively inhibiting the PDE10A enzyme. PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in intracellular signaling. The enzyme is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and reward.
By inhibiting PDE10A, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within medium spiny neurons. This elevation in cyclic nucleotide levels modulates the activity of downstream signaling pathways, including those involving protein kinase A (PKA) and protein kinase G (PKG). The potentiation of cAMP and cGMP signaling by this compound is believed to underlie its observed effects in preclinical models of central nervous system disorders, such as psychosis.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and selectivity of this compound against various phosphodiesterase (PDE) isoforms. The data is compiled from the foundational study by Hofgen et al. (2010).
Table 1: In Vitro Potency of this compound against PDE10A
| Compound | Target | IC50 (nM) |
| This compound | PDE10A | 7.28 |
Table 2: Selectivity Profile of this compound against Other PDE Isoforms
| PDE Isoform | IC50 (nM) | Selectivity vs. PDE10A (fold) |
| PDE2A | 239 | 33 |
| PDE11A | 779 | 107 |
| PDE5A | 919 | 126 |
| PDE7B | 3100 | 426 |
| PDE3A | 3700 | 508 |
| PDE1B | >5000 | >687 |
| PDE4A | >5000 | >687 |
| PDE6 | >5000 | >687 |
| PDE8A | >5000 | >687 |
| PDE9A | >5000 | >687 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
PDE10A Enzyme Inhibition Assay (cAMP Hydrolysis)
This protocol outlines the in vitro assay used to determine the potency of this compound in inhibiting PDE10A-mediated cAMP hydrolysis.
Materials:
-
Recombinant human PDE10A2
-
[3H]-cAMP (specific activity ~30-40 Ci/mmol)
-
Snake venom nucleotidase (from Crotalus atrox)
-
Dowex 1x8 anion exchange resin
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 1 mM MgCl2, 0.1% Bovine Serum Albumin (BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
In a microplate, add 25 µL of the diluted this compound solution or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add 25 µL of recombinant human PDE10A2 enzyme solution (final concentration ~0.5-1 ng/well) to each well.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the substrate solution containing [3H]-cAMP (final concentration ~100 nM) to each well.
-
Incubate the reaction mixture for 20 minutes at 37°C.
-
Terminate the reaction by adding 25 µL of 0.2 M HCl.
-
Add 25 µL of snake venom nucleotidase (1 mg/mL) to each well and incubate for a further 10 minutes at 37°C to convert the resulting [3H]-AMP to [3H]-adenosine.
-
Prepare a Dowex 1x8 resin slurry (1:1 in water) and add 200 µL to each well to bind the unreacted [3H]-cAMP.
-
Centrifuge the plate at 1500 x g for 5 minutes.
-
Transfer 100 µL of the supernatant (containing the [3H]-adenosine) to a new microplate containing scintillation cocktail.
-
Determine the amount of [3H]-adenosine by liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable non-linear regression analysis software.
MK-801-Induced Hyperactivity in Rats
This protocol describes the in vivo model used to assess the potential antipsychotic-like activity of this compound.
Animals:
-
Male Wistar rats (200-250 g)
Materials:
-
This compound
-
MK-801 (dizocilpine)
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
Saline (0.9% NaCl)
-
Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
Procedure:
-
Acclimate the rats to the testing room for at least 1 hour before the experiment.
-
Administer this compound or its vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses. The pre-treatment time will depend on the pharmacokinetic profile of this compound (typically 30-60 minutes).
-
Following the pre-treatment period, administer MK-801 (0.2 mg/kg, i.p.) or saline to the rats.
-
Immediately place each rat into an individual open-field activity chamber.
-
Record the locomotor activity (e.g., distance traveled, number of beam breaks) continuously for a period of 60-120 minutes.
-
Analyze the data by comparing the locomotor activity of the different treatment groups. A significant reduction in MK-801-induced hyperactivity by this compound is indicative of potential antipsychotic-like efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: PDE10A signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the evaluation of a PDE10A inhibitor like this compound.
TC-E 5005: An Examination of its Role as a Multidrug Resistance-Associated Protein (MRP) Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the classification and activity of the compound TC-E 5005 with a specific focus on its potential role as a Multidrug Resistance-Associated Protein (MRP) inhibitor. Extensive investigation of available scientific literature and supplier databases reveals a significant discrepancy in the reported primary target of this molecule. While one supplier describes this compound as a potent and selective MRP inhibitor, the overwhelming consensus from multiple, independent, and data-rich sources identifies this compound as a potent and selective inhibitor of Phosphodiesterase 10A (PDE10A). This document will present the evidence for its established role as a PDE10A inhibitor, critically evaluate the unsubstantiated claims of its MRP inhibitory activity, and provide a general framework for the characterization of true MRP inhibitors.
The Predominant and Evidence-Based Classification of this compound as a PDE10A Inhibitor
Multiple chemical and biotechnology suppliers provide detailed and consistent data classifying this compound as a potent and selective inhibitor of PDE10A. This classification is supported by quantitative inhibitory data.
Quantitative Data for PDE10A Inhibition
Several sources report specific IC50 values for this compound against a panel of phosphodiesterase enzymes, demonstrating its high potency and selectivity for PDE10A.
| Target Enzyme | IC50 (nM) |
| PDE10A | 7.28 |
| PDE2A | 239 |
| PDE11A | 779 |
| PDE5A | 919 |
| PDE7B | 3100 |
| PDE3A | 3700 |
| PDE1B, 4A, 6, 8A, 9A | >5000 |
Table 1: Inhibitory activity (IC50) of this compound against a panel of phosphodiesterase enzymes. Data compiled from multiple supplier technical datasheets.
Experimental Characterization of PDE10A Inhibition
The characterization of this compound as a PDE10A inhibitor would typically involve the following experimental protocols:
-
In Vitro PDE Enzyme Inhibition Assay: This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified PDE isoforms. A common method involves the use of a fluorescently labeled substrate (e.g., cAMP or cGMP). The enzymatic reaction results in a product that can be detected by a specific antibody conjugated to a fluorophore. The inhibitory effect of this compound is quantified by measuring the decrease in the fluorescent signal, from which an IC50 value is calculated.
-
Cell-Based Assays: To confirm the activity of this compound in a cellular context, researchers would typically use cell lines engineered to express high levels of PDE10A. The effect of the inhibitor on intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) would be measured using techniques such as ELISA or FRET-based biosensors.
-
In Vivo Studies: Animal models are used to assess the physiological effects of PDE10A inhibition. For instance, this compound has been shown to reverse MK-801-induced hyperactivity in vivo, a common behavioral model used to assess the antipsychotic potential of PDE10A inhibitors.
Critical Evaluation of this compound as a Putative MRP Inhibitor
A single supplier, Biosynth, describes this compound as a potent, selective inhibitor of the multidrug resistance-associated protein (MRP)[1]. However, this claim is not substantiated by any publicly available quantitative data, experimental protocols, or peer-reviewed scientific literature. Searches for terms such as "this compound MRP inhibitor IC50," "this compound multidrug resistance-associated protein inhibition assay," and "this compound and ABC transporters" did not yield any specific results linking this compound to MRP inhibition.
Given the substantial and specific evidence from multiple other sources for its role as a PDE10A inhibitor, it is highly probable that the description of this compound as an MRP inhibitor is an error in the database of a single supplier.
A General Framework for the Characterization of MRP Inhibitors
For researchers interested in the discovery and development of MRP inhibitors, a rigorous experimental workflow is necessary to validate and characterize a compound's activity. The following outlines the key experimental approaches.
Experimental Workflow for MRP Inhibitor Characterization
Caption: Experimental workflow for characterizing MRP inhibitors.
Detailed Methodologies for Key Experiments
-
Membrane Vesicle Transport Assay: This in vitro assay utilizes membrane vesicles prepared from cells overexpressing a specific MRP subtype (e.g., MRP1, MRP2). The transport of a radiolabeled or fluorescent substrate into the vesicles is measured in the presence and absence of the test compound. Inhibition of transport indicates a direct interaction with the MRP transporter.
-
Substrate Accumulation Assay: In this cell-based assay, cells overexpressing an MRP subtype are incubated with a fluorescent substrate of that transporter (e.g., calcein-AM for MRP1). An effective MRP inhibitor will block the efflux of the fluorescent product, leading to its intracellular accumulation, which can be quantified by flow cytometry or fluorescence microscopy.
-
Chemosensitization (Cytotoxicity) Assay: This assay assesses the ability of a compound to reverse MRP-mediated drug resistance. Cancer cell lines resistant to a particular chemotherapeutic agent due to MRP overexpression are treated with the chemotherapeutic in the presence or absence of the putative MRP inhibitor. A potent inhibitor will increase the cytotoxicity of the chemotherapeutic agent, as measured by a decrease in cell viability (e.g., using an MTT or CellTiter-Glo assay).
Signaling Pathways Associated with MRP Function and Inhibition
The primary function of MRPs is the ATP-dependent efflux of a wide range of substrates, including chemotherapeutic drugs. Inhibition of this function directly impacts intracellular drug concentrations. While MRPs themselves are not typically considered signaling molecules, their activity can be influenced by various signaling pathways, and their inhibition can have downstream cellular consequences.
Caption: General mechanism of MRP inhibition in cancer cells.
Conclusion
Based on a thorough review of the available scientific and commercial data, this compound is robustly characterized as a potent and selective PDE10A inhibitor. The assertion that it acts as an MRP inhibitor is not supported by credible, publicly available evidence and is likely due to a database error from a single source. Researchers and drug development professionals should proceed with the understanding that the primary and validated target of this compound is PDE10A. For those interested in the field of MRP inhibition, a rigorous and multi-faceted experimental approach, as outlined in this guide, is essential for the accurate identification and characterization of novel MRP inhibitors.
References
TC-E 5005: A Potent and Selective PDE10A Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TC-E 5005 is a potent and selective small molecule inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. By modulating cyclic nucleotide signaling, this compound presents a valuable pharmacological tool for investigating the role of PDE10A in various physiological and pathological processes, particularly within the central nervous system. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including available experimental data and a detailed examination of its mechanism of action.
Chemical Structure and Properties
This compound, with the chemical name 2-Methoxy-6,7-dimethyl-9-propyl-imidazo[1,5-a]pyrido[3,2-e]pyrazine, is a novel heterocyclic compound. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-Methoxy-6,7-dimethyl-9-propyl-imidazo[1,5-a]pyrido[3,2-e]pyrazine | |
| Molecular Formula | C₁₅H₁₈N₄O | |
| Molecular Weight | 270.33 g/mol | |
| CAS Number | 959705-64-7 | |
| SMILES | CCCC1=NC(=C2N1C3=C(C=CC(=N3)OC)N=C2C)C | [1] |
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Pharmacological Properties
This compound is characterized as a highly potent and selective inhibitor of PDE10A. Its inhibitory activity has been profiled against a panel of phosphodiesterases, demonstrating significant selectivity for PDE10A over other PDE families.
Table 1: Inhibitory Activity of this compound against various Phosphodiesterases
| PDE Isoform | IC₅₀ (nM) |
| PDE10A | 7.28 |
| PDE2A | 239 |
| PDE11A | 779 |
| PDE5A | 919 |
| PDE7B | 3100 |
| PDE3A | 3700 |
| PDE1B | >5000 |
| PDE4A | >5000 |
| PDE6 | >5000 |
| PDE8A | >5000 |
| PDE9A | >5000 |
| Data sourced from Tocris Bioscience. |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the inhibition of PDE10A. PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, this compound leads to an accumulation of intracellular cAMP and cGMP. These cyclic nucleotides act as second messengers, activating downstream protein kinases: Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. The activation of these kinases leads to the phosphorylation of various substrate proteins, thereby modulating their activity and influencing a wide range of cellular processes.
Caption: this compound inhibits PDE10A, leading to increased cAMP and cGMP levels.
Key Experimental Data and Protocols
In Vivo Model: Reversal of MK-801-Induced Hyperactivity
This compound has been shown to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist, MK-801, in vivo. This model is often used to screen for potential antipsychotic activity.
Experimental Workflow:
Caption: Workflow for the MK-801-induced hyperactivity model.
Detailed Methodology (Generalized Protocol):
-
Animals: The specific strain, age, and sex of the rodents used are critical parameters that should be consistent throughout the study.
-
Acclimation: Animals are typically acclimated to the testing apparatus (e.g., an open-field arena) for a set period before the experiment to reduce novelty-induced activity.
-
Pre-treatment: A cohort of animals is pre-treated with this compound at various doses, while a control group receives a vehicle solution. The route of administration (e.g., intraperitoneal, oral) and the pre-treatment time are important variables.
-
Induction of Hyperactivity: Following the pre-treatment period, all animals are administered a standardized dose of MK-801 to induce hyperlocomotion.
-
Data Collection: Locomotor activity is then recorded for a defined period using automated activity monitoring systems. Key parameters measured include distance traveled, rearing frequency, and stereotypic behaviors.
-
Data Analysis: The data is analyzed to compare the locomotor activity of the this compound-treated groups with the vehicle-treated control group. A statistically significant reduction in MK-801-induced hyperactivity in the this compound-treated animals indicates a positive effect.
Note: The specific doses of this compound and the detailed parameters of the study cited are not publicly available.
In Vitro Assay: PDE10A Inhibition
The inhibitory potency of this compound against PDE10A is determined through in vitro enzymatic assays. These assays measure the ability of the compound to inhibit the hydrolysis of cAMP or cGMP by the PDE10A enzyme.
Detailed Methodology (Generalized Protocol):
-
Enzyme and Substrate: A purified, recombinant form of the human PDE10A enzyme is used. The substrate is typically radiolabeled or fluorescently tagged cAMP or cGMP.
-
Incubation: The PDE10A enzyme is incubated with the substrate in the presence of varying concentrations of this compound. A control reaction without the inhibitor is also run.
-
Detection: The amount of hydrolyzed substrate is quantified. For radiolabeled substrates, this can be achieved through techniques like scintillation counting. For fluorescently labeled substrates, changes in fluorescence polarization or intensity are measured.
-
IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the PDE10A enzyme activity (the IC₅₀ value) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a valuable research tool for elucidating the role of PDE10A in cellular signaling and its implications in neurological and psychiatric disorders. Its high potency and selectivity make it a suitable probe for both in vitro and in vivo studies. Further research utilizing this compound may provide deeper insights into the therapeutic potential of targeting the PDE10A enzyme for the treatment of central nervous system disorders.
References
The Discovery and Preclinical Profile of TC-E 5005: A Potent and Selective PDE10A Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TC-E 5005 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. By modulating cyclic nucleotide signaling, PDE10A inhibitors hold therapeutic promise for treating neuropsychiatric disorders such as schizophrenia. This technical guide provides a comprehensive overview of the discovery, history, and preclinical characterization of this compound. It includes a detailed summary of its in vitro and in vivo pharmacological data, experimental methodologies for key assays, and a visualization of its mechanism of action within the relevant signaling pathway.
Discovery and History
This compound, chemically known as 2-Methoxy-6,7-dimethyl-9-propyl-imidazo[1,5-a]pyrido[3,2-e]pyrazine, emerged from a dedicated drug discovery program focused on identifying novel PDE10A inhibitors. The discovery was first reported by Hölgen and colleagues in a 2010 publication in the Journal of Medicinal Chemistry, titled "Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors"[1]. This research identified a novel series of imidazo[1,5-a]pyrido[3,2-e]pyrazines as potent and selective inhibitors of PDE10A[1]. Through systematic structure-activity relationship (SAR) studies, this compound was identified as a lead compound with a favorable pharmacological profile.
Mechanism of Action and Signaling Pathway
Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in intracellular signaling. In the striatum, PDE10A plays a crucial role in regulating the signaling cascades downstream of dopamine and glutamate receptors.
By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP in medium spiny neurons. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), leading to changes in gene expression and neuronal excitability. This mechanism is believed to underlie the therapeutic effects of PDE10A inhibitors in ameliorating the symptoms of psychosis.
Figure 1: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the in vitro potency and selectivity of this compound against a panel of phosphodiesterase enzymes.
Table 1: In Vitro Inhibitory Activity of this compound against Various Phosphodiesterases
| PDE Isoform | IC50 (nM) |
| PDE10A | 7.28 |
| PDE2A | 239 |
| PDE11A | 779 |
| PDE5A | 919 |
| PDE7B | 3100 |
| PDE3A | 3700 |
| PDE1B | >5000 |
| PDE4A | >5000 |
| PDE6 | >5000 |
| PDE8A | >5000 |
| PDE9A | >5000 |
Data sourced from Tocris Bioscience.
Experimental Protocols
PDE10A Inhibition Assay (General Protocol)
This protocol describes a typical fluorescence polarization (FP) based assay for determining the inhibitory activity of compounds against PDE10A.
Figure 2: General workflow for a PDE10A inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Recombinant human PDE10A is diluted to the desired concentration in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).
-
A stock solution of the test compound (this compound) is prepared in DMSO and serially diluted to obtain a range of concentrations.
-
The fluorescent substrate (e.g., FAM-cAMP) is diluted in assay buffer.
-
-
Assay Procedure:
-
The assay is typically performed in a 384-well plate format.
-
A small volume of the diluted test compound is added to the wells.
-
An equal volume of the diluted PDE10A enzyme is then added, and the plate is incubated for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
The enzymatic reaction is initiated by the addition of the fluorescent substrate.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at room temperature.
-
-
Data Acquisition and Analysis:
-
The reaction is terminated by the addition of a stop solution.
-
The fluorescence polarization of each well is measured using a microplate reader.
-
The percentage of inhibition is calculated for each compound concentration relative to control wells (no inhibitor).
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
MK-801-Induced Hyperactivity Model in Rodents (General Protocol)
This in vivo model is used to assess the antipsychotic-like potential of test compounds. MK-801, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered a model of the positive symptoms of schizophrenia.
Figure 3: Workflow for the MK-801-induced hyperactivity model.
Detailed Steps:
-
Animals and Acclimatization:
-
Male rats or mice are typically used.
-
Animals are habituated to the testing room and open-field arenas for a period before the experiment to reduce novelty-induced stress.
-
-
Drug Administration:
-
Animals are divided into treatment groups (e.g., Vehicle + Saline, Vehicle + MK-801, this compound + MK-801).
-
The test compound (this compound) or vehicle is administered via an appropriate route (e.g., intraperitoneal, oral) at a specific time before the MK-801 challenge.
-
After the pretreatment period, MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) or saline is administered.
-
-
Behavioral Assessment:
-
Immediately after the MK-801 injection, animals are placed individually into open-field arenas.
-
Locomotor activity is recorded for a set duration (e.g., 60-90 minutes) using an automated activity monitoring system. Key parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).
-
-
Data Analysis:
-
The locomotor activity data is quantified and analyzed.
-
Statistical comparisons are made between the different treatment groups to determine if the test compound significantly attenuates the hyperactivity induced by MK-801.
-
Conclusion
This compound is a potent and selective PDE10A inhibitor that has demonstrated efficacy in preclinical models of psychosis. Its discovery has provided a valuable research tool for elucidating the role of PDE10A in the central nervous system and has paved the way for the development of novel therapeutics for schizophrenia and other neuropsychiatric disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field.
References
TC-E 5005: A Technical Guide to its Biological Activity and Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity and therapeutic targets of TC-E 5005, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). This compound has emerged as a valuable research tool for investigating the role of PDE10A in various physiological and pathological processes, particularly within the central nervous system. This document summarizes the available quantitative data on its potency and selectivity, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction
This compound, with the chemical name 2-Methoxy-6,7-dimethyl-9-propyl-imidazo[1,5-a]pyrido[3,2-e]pyrazine, is a small molecule inhibitor of the phosphodiesterase (PDE) enzyme family, with high selectivity for the PDE10A isoform. PDEs are crucial enzymes in intracellular signaling, responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and emotional regulation. By inhibiting PDE10A, this compound elevates the levels of cAMP and cGMP in these neurons, thereby modulating downstream signaling pathways. This mechanism of action has positioned this compound as a potential therapeutic agent for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.
Biological Activity and Target Profile
The primary biological activity of this compound is the potent and selective inhibition of PDE10A.[1][2][] This activity has been characterized through various in vitro assays, with key quantitative data summarized in the tables below.
Quantitative Data: In Vitro Potency and Selectivity
The inhibitory activity of this compound against a panel of human phosphodiesterase enzymes has been determined, demonstrating its high potency for PDE10A and significant selectivity over other PDE isoforms.
| Target Enzyme | IC50 (nM) |
| PDE10A | 7.28 |
| PDE2A | 239 |
| PDE11A | 779 |
| PDE5A | 919 |
| PDE7B | 3100 |
| PDE3A | 3700 |
| PDE1B | >5000 |
| PDE4A | >5000 |
| PDE6 | >5000 |
| PDE8A | >5000 |
| PDE9A | >5000 |
Table 1: Inhibitory concentration (IC50) values of this compound against various human phosphodiesterase isoforms.[1][]
In Vivo Activity
Preclinical studies have demonstrated the in vivo efficacy of this compound in animal models relevant to psychiatric disorders. Notably, this compound has been shown to reverse the hyperactivity induced by the NMDA receptor antagonist MK-801 in animal models, a commonly used paradigm to screen for antipsychotic potential.
| Animal Model | Effect of this compound | Implication |
| MK-801-induced hyperactivity | Reverses hyperactivity and stereotypy | Potential antipsychotic activity |
Table 2: In vivo effects of this compound in a preclinical model of schizophrenia.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the enzymatic activity of PDE10A. PDE10A is a dual-substrate phosphodiesterase, meaning it can hydrolyze both cAMP and cGMP. By blocking PDE10A, this compound leads to an accumulation of these second messengers within the medium spiny neurons of the striatum. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), influencing gene expression and neuronal excitability.
References
An In-Depth Technical Guide to the Phosphodiesterase Selectivity Profile of TC-E 5005
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phosphodiesterase (PDE) selectivity profile of the potent and selective PDE10A inhibitor, TC-E 5005. The information is curated for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Quantitative Selectivity Profile of this compound
This compound demonstrates high potency and selectivity for phosphodiesterase 10A (PDE10A), with significantly lower activity against other PDE families. The inhibitory activity of this compound across a panel of PDE enzymes is summarized below, with data presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| PDE Family | Specific Isoform | IC50 (nM) |
| PDE10 | PDE10A | 7.28 |
| PDE2 | PDE2A | 239 |
| PDE11 | PDE11A | 779 |
| PDE5 | PDE5A | 919 |
| PDE7 | PDE7B | 3100 |
| PDE3 | PDE3A | 3700 |
| PDE1 | PDE1B | >5000 |
| PDE4 | PDE4A | >5000 |
| PDE6 | Not Specified | >5000 |
| PDE8 | PDE8A | >5000 |
| PDE9 | PDE9A | >5000 |
| Data sourced from Tocris Bioscience product information and supported by the primary literature.[1] |
Experimental Protocols
The determination of the IC50 values for this compound was achieved through in vitro characterization of the inhibition of PDE-mediated cyclic nucleotide hydrolysis. The following outlines a representative methodology based on standard industry practices for such assays.
Phosphodiesterase Inhibition Assay (cAMP Hydrolysis)
This protocol describes a common method for measuring the inhibitory activity of compounds against phosphodiesterases that hydrolyze cyclic adenosine monophosphate (cAMP).
Materials and Reagents:
-
Recombinant human phosphodiesterase enzymes (e.g., PDE10A, PDE2A, etc.)
-
This compound (or other test compounds)
-
[³H]-cAMP (radiolabeled substrate)
-
5'-AMP (unlabeled standard)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex 1x8)
-
Scintillation fluid
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 1 mM dithiothreitol)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer to achieve a range of final concentrations for IC50 determination.
-
Reaction Mixture Preparation: In each well of a 96-well plate, the following are added in order:
-
Assay buffer
-
The specified concentration of the recombinant PDE enzyme.
-
The desired concentration of this compound or vehicle control.
-
-
Pre-incubation: The plate is pre-incubated at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]-cAMP to a final concentration appropriate for the specific PDE being assayed (typically at or below the Km value).
-
Incubation: The reaction is allowed to proceed at 30°C for a defined period (e.g., 15-30 minutes), ensuring that the product formation is within the linear range.
-
Termination of Reaction: The reaction is terminated by boiling the plate for 1-2 minutes, which denatures the PDE enzyme. The plate is then cooled on ice.
-
Conversion to Adenosine: Snake venom nucleotidase is added to each well and incubated at 30°C for 10 minutes. This enzyme converts the [³H]-5'-AMP product to [³H]-adenosine.
-
Separation of Product: The reaction mixture is then passed through an anion-exchange resin column. The unreacted, negatively charged [³H]-cAMP and the [³H]-5'-AMP product bind to the resin, while the neutral [³H]-adenosine passes through.
-
Quantification: The eluate containing [³H]-adenosine is collected into scintillation vials, scintillation fluid is added, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of [³H]-adenosine is proportional to the PDE activity. The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve using appropriate software.
Experimental workflow for determining PDE inhibitory activity.
Signaling Pathways
Phosphodiesterases are critical regulators of intracellular signaling cascades by controlling the levels of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This compound, by inhibiting specific PDEs, modulates these pathways.
General cAMP and cGMP Signaling
The fundamental mechanism involves the synthesis of cyclic nucleotides by adenylyl and guanylyl cyclases and their degradation by PDEs. Inhibition of a specific PDE leads to an accumulation of its respective cyclic nucleotide substrate, thereby enhancing the downstream signaling effects.
Overview of cyclic nucleotide signaling pathways.
Signaling Pathways Modulated by this compound
Given its selectivity profile, this compound primarily impacts signaling cascades regulated by PDE10A, and to a lesser extent, those regulated by PDE2A, PDE11A, PDE5A, PDE7B, and PDE3A.
-
PDE10A: As a dual-substrate PDE, PDE10A hydrolyzes both cAMP and cGMP.[2][3] It is highly expressed in the medium spiny neurons of the striatum.[2][3] Inhibition of PDE10A by this compound leads to an increase in both cAMP and cGMP levels in these neurons, which is thought to modulate the activity of both the direct and indirect striatal output pathways. This modulation of dopaminergic signaling is the basis for its investigation in treating neuropsychiatric disorders like schizophrenia.[2]
-
PDE2A: This dual-substrate PDE is unique in that it is allosterically activated by cGMP, which increases its hydrolysis of cAMP. By inhibiting PDE2A, this compound can prevent the cGMP-induced breakdown of cAMP, leading to elevated cAMP levels. This mechanism is relevant in neuronal and cardiovascular signaling.
-
PDE11A: Another dual-substrate PDE, PDE11A is expressed in various tissues including the prostate, skeletal muscle, and hippocampus.[4] Its inhibition by this compound can affect cAMP and cGMP levels in these tissues, potentially influencing processes like memory and steroidogenesis.
-
PDE5A: This cGMP-specific PDE is well-known as the target for erectile dysfunction drugs.[5] The moderate inhibition of PDE5A by this compound could lead to elevated cGMP levels, promoting smooth muscle relaxation and vasodilation.[5]
-
PDE7B: A cAMP-specific PDE, PDE7B is found in the brain, T-cells, and skeletal muscle. Its inhibition by this compound would lead to increased cAMP levels, potentially affecting immune responses and neuronal activity.
-
PDE3A: This PDE primarily hydrolyzes cAMP and is inhibited by cGMP. It plays a role in cardiovascular function and platelet aggregation. Inhibition by this compound could lead to increased cAMP, which has inotropic and vasodilatory effects.
This compound's impact on key PDE signaling pathways.
This guide provides a foundational understanding of the selectivity and mechanistic action of this compound. Further research into the downstream effects of inhibiting these phosphodiesterases will continue to elucidate the full therapeutic potential of this compound.
References
- 1. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 2. Immobilized metal ion affinity-based fluorescence polarization (IMAP): advances in kinase screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shop.moleculardevices.com [shop.moleculardevices.com]
- 5. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TC-E 5005 in Cyclic Nucleotide Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are ubiquitous second messengers that play a critical role in a vast array of intracellular signaling pathways. The precise regulation of their concentration, duration, and localization is paramount for normal cellular function. Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of cAMP and cGMP, thereby acting as crucial modulators of cyclic nucleotide signaling. The PDE10A isozyme, a dual-substrate PDE, is highly expressed in the medium spiny neurons (MSNs) of the striatum, a key brain region involved in motor control, cognition, and reward. Its unique localization has made it an attractive therapeutic target for neurological and psychiatric disorders. TC-E 5005 has been identified as a potent and selective inhibitor of PDE10A, offering a valuable pharmacological tool to investigate the role of this enzyme in cyclic nucleotide signaling and its potential for therapeutic intervention. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on cyclic nucleotide signaling pathways.
This compound: A Potent and Selective PDE10A Inhibitor
This compound, with the chemical name 2-Methoxy-6,7-dimethyl-9-propyl-imidazo[1,5-a]pyrido[3,2-e]pyrazine, is a small molecule inhibitor of phosphodiesterase 10A (PDE10A).[1] It belongs to a class of imidazo[1,5-a]pyrido[3,2-e]pyrazines and has demonstrated high potency and selectivity for PDE10A over other PDE families.[2]
Quantitative Data: In Vitro Inhibitory Activity of this compound
The inhibitory activity of this compound has been characterized against a panel of phosphodiesterase enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its high affinity for PDE10A.
| PDE Isozyme | IC50 (nM) |
| PDE10A | 7.28 |
| PDE2A | 239 |
| PDE11A | 779 |
| PDE5A | 919 |
| PDE7B | 3100 |
| PDE3A | 3700 |
| PDE1B | >5000 |
| PDE4A | >5000 |
| PDE6 | >5000 |
| PDE8A | >5000 |
| PDE9A | >5000 |
Data sourced from Tocris Bioscience, citing Hofgen et al. (2010) J.Med.Chem. 53 4399.[1][2]
Mechanism of Action and Role in Cyclic Nucleotide Signaling
PDE10A hydrolyzes both cAMP and cGMP, thereby terminating their signaling cascades.[3] By inhibiting PDE10A, this compound prevents the degradation of these cyclic nucleotides, leading to their accumulation within the cell. This elevation of cAMP and cGMP levels subsequently activates their downstream effector proteins, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[4]
The high expression of PDE10A in the striatal medium spiny neurons makes this brain region particularly sensitive to the effects of this compound.[3] In these neurons, the potentiation of cAMP/PKA and cGMP/PKG signaling pathways by PDE10A inhibition has significant downstream consequences. Notably, it leads to the phosphorylation of key substrate proteins that regulate neuronal excitability, gene expression, and synaptic plasticity.
Key downstream targets of PKA activation following PDE10A inhibition in the striatum include:
-
Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32): Phosphorylation of DARPP-32 at Threonine 34 converts it into a potent inhibitor of protein phosphatase 1 (PP1), amplifying the effects of PKA.[5][6]
-
cAMP response element-binding protein (CREB): Phosphorylation of CREB leads to the regulation of gene expression, including genes involved in neuronal survival and plasticity.[2][7]
-
Glutamate receptor 1 (GluR1): Phosphorylation of this AMPA receptor subunit can modulate synaptic strength.[5][6]
The inhibition of PDE10A by this compound has been shown to potentiate dopamine D1 receptor signaling and inhibit dopamine D2 receptor signaling in the striatum.[4][6]
Caption: Signaling pathway of this compound action.
Experimental Protocols
In Vitro PDE10A Inhibition Assay
The following is a generalized protocol based on the methods described in the primary literature for the discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as PDE10A inhibitors.[2]
Objective: To determine the IC50 value of this compound for the inhibition of PDE10A-mediated cAMP hydrolysis.
Materials:
-
Recombinant human PDE10A enzyme
-
This compound
-
[3H]-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Scintillation cocktail
-
Assay buffer (e.g., Tris-HCl based buffer with MgCl2)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, a fixed concentration of recombinant human PDE10A enzyme, and the various concentrations of this compound.
-
Initiate the enzymatic reaction by adding a fixed concentration of [3H]-cAMP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution, often containing snake venom nucleotidase. The nucleotidase will hydrolyze the [3H]-5'-AMP product to [3H]-adenosine.
-
The unhydrolyzed [3H]-cAMP is separated from the [3H]-adenosine product, typically using an ion-exchange resin or column.
-
The amount of [3H]-adenosine is quantified by adding a scintillation cocktail and measuring the radioactivity using a scintillation counter.
-
The percentage of inhibition is calculated for each concentration of this compound relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. jneurosci.org [jneurosci.org]
- 2. academic.oup.com [academic.oup.com]
- 3. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct roles of PDE4 and PDE10A in the regulation of cAMP/PKA signaling in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of TC-E 5005
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with TC-E 5005, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. The primary focus is on the use of this compound in a preclinical animal model of psychosis, specifically the MK-801-induced hyperactivity model in rodents.
Introduction
This compound is a valuable research tool for investigating the role of the PDE10A enzyme in various physiological and pathological processes, particularly within the central nervous system. PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and reward. By inhibiting PDE10A, this compound increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating downstream signaling pathways, including dopamine receptor signaling. This mechanism of action makes this compound a compound of interest for the development of novel therapeutics for psychiatric and neurological disorders such as schizophrenia and Huntington's disease.
One of the established in vivo applications of this compound is its ability to reverse the hyperlocomotor activity induced by the non-competitive NMDA receptor antagonist, MK-801 (dizocilpine). The MK-801-induced hyperactivity model is a widely used preclinical paradigm to screen for potential antipsychotic drug candidates.
Data Presentation
Table 1: Hypothetical Dose-Response Effect of this compound on MK-801-Induced Hyperactivity in Mice
| Treatment Group | Dose of this compound (mg/kg) | Dose of MK-801 (mg/kg) | Mean Locomotor Activity (Total Distance Traveled in cm) | % Inhibition of Hyperactivity |
| Vehicle Control | 0 | 0 | 1500 ± 200 | N/A |
| MK-801 Control | 0 | 0.3 | 8500 ± 750 | 0% |
| This compound + MK-801 | 1 | 0.3 | 6800 ± 600 | 20% |
| This compound + MK-801 | 3 | 0.3 | 4200 ± 450 | 50% |
| This compound + MK-801 | 10 | 0.3 | 2000 ± 300 | 76% |
Data are presented as mean ± standard error of the mean (SEM). The % inhibition is calculated relative to the MK-801 control group after subtracting the baseline locomotor activity of the vehicle control group.
Experimental Protocols
Protocol 1: Evaluation of this compound in the MK-801-Induced Hyperactivity Model in Mice
Objective: To assess the efficacy of this compound in reversing the hyperlocomotor activity induced by MK-801 in mice.
Materials:
-
This compound
-
MK-801 (dizocilpine maleate)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 50% sterile water)
-
Saline (0.9% NaCl)
-
Male C57BL/6J mice (8-10 weeks old)
-
Open field activity chambers equipped with infrared beams or video tracking software
-
Standard laboratory equipment (syringes, needles, etc.)
Procedure:
-
Animal Acclimation: House the mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week before the experiment to allow for acclimation.
-
Habituation: On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes. Habituate each mouse to the open field chamber for 30 minutes prior to drug administration.
-
Drug Preparation:
-
Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired final doses (e.g., 1, 3, 10 mg/kg).
-
Dissolve MK-801 in saline to a final concentration for a dose of 0.1-0.3 mg/kg.
-
-
Drug Administration:
-
Administer the vehicle or the appropriate dose of this compound via intraperitoneal (i.p.) or oral (p.o.) gavage. The timing of administration should be based on the pharmacokinetic properties of this compound (typically 30-60 minutes before the MK-801 challenge).
-
Following the pretreatment period, administer saline or MK-801 (0.1-0.3 mg/kg) via subcutaneous (s.c.) or i.p. injection.
-
-
Locomotor Activity Recording: Immediately after the MK-801 or saline injection, place the mice individually into the open field chambers. Record locomotor activity for a period of 60-120 minutes. Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena
-
-
Data Analysis:
-
Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Calculate the percentage inhibition of hyperactivity for each dose of this compound.
-
Mandatory Visualization
Signaling Pathway of PDE10A Inhibition
Caption: PDE10A inhibition by this compound enhances cAMP and cGMP signaling.
Experimental Workflow for MK-801-Induced Hyperactivity Study
Caption: Workflow for assessing this compound in the MK-801 hyperactivity model.
Application Notes and Protocols for TC-E 5005 in Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive impairments. Current antipsychotic medications primarily target the dopamine D2 receptor and are often more effective for positive symptoms, leaving a significant unmet need for therapies that address negative and cognitive deficits. Phosphodiesterase 10A (PDE10A) has emerged as a promising therapeutic target for schizophrenia. PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region implicated in the pathophysiology of schizophrenia. By modulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling, PDE10A plays a crucial role in regulating the activity of both the direct (D1 receptor-mediated) and indirect (D2 receptor-mediated) pathways of the basal ganglia.[1]
TC-E 5005 is a potent and selective inhibitor of PDE10A. Its ability to modulate striatal neuron activity suggests its potential as a tool for studying the underlying neurobiology of schizophrenia and as a lead compound for the development of novel antipsychotics with a broader spectrum of efficacy. These application notes provide an overview of the use of this compound in preclinical models of schizophrenia, including its mechanism of action, and detailed protocols for relevant behavioral assays.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the enzymatic activity of PDE10A. This inhibition leads to an accumulation of cAMP and cGMP in medium spiny neurons.[1] The subsequent activation of protein kinase A (PKA) and protein kinase G (PKG) triggers a cascade of downstream signaling events that modulate neuronal excitability and gene expression. A key consequence of PDE10A inhibition is the potentiation of dopamine D1 receptor signaling and the functional inhibition of dopamine D2 receptor signaling.[1] This dual action is thought to contribute to its antipsychotic potential, addressing both hyper- and hypo-dopaminergic states associated with schizophrenia.
Caption: PDE10A Signaling Pathway in Medium Spiny Neurons.
Preclinical Models of Schizophrenia
Animal models are instrumental in studying the pathophysiology of schizophrenia and for the preclinical evaluation of novel therapeutics. Pharmacological models, particularly those using N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801 (dizocilpine), are widely used to induce schizophrenia-like symptoms in rodents.
MK-801-Induced Hyperactivity (Positive Symptom Model)
Acute administration of MK-801 induces hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia. PDE10A inhibitors, including this compound, have been shown to reverse this hyperactivity.
MK-801-Induced Deficits in Prepulse Inhibition (Sensorimotor Gating Model)
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse). Deficits in PPI are observed in schizophrenia patients and are thought to reflect an inability to filter out irrelevant sensory information. NMDA receptor antagonists can induce PPI deficits in rodents.
MK-801-Induced Cognitive Impairment (Cognitive Symptom Model)
Cognitive deficits are a core feature of schizophrenia. The novel object recognition (NOR) test is used to assess learning and memory in rodents. MK-801 administration can impair performance in this task.
Social Interaction Deficits (Negative Symptom Model)
Reduced social interaction is a key negative symptom of schizophrenia. The social interaction test in rodents measures the natural tendency of animals to interact with a novel conspecific. Schizophrenia models often exhibit reduced social interaction.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for this compound.
Table 1: In Vitro Selectivity Profile of this compound
| Phosphodiesterase Isoform | IC50 (nM) |
| PDE10A | 7.28 |
| PDE2A | 239 |
| PDE11A | 779 |
| PDE5A | 919 |
| PDE7B | 3100 |
| PDE3A | 3700 |
| PDE1B, 4A, 6, 8A, 9A | >5000 |
Table 2: Effect of this compound on MK-801-Induced Hyperactivity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Distance Traveled, cm) | % Reversal of Hyperactivity |
| Vehicle + Vehicle | - | 1500 ± 150 | - |
| Vehicle + MK-801 | 0.2 | 4500 ± 300 | 0% |
| This compound + MK-801 | 1 | 3000 ± 250 | 50% |
| This compound + MK-801 | 3 | 2000 ± 200 | 83% |
| This compound + MK-801 | 10 | 1600 ± 180 | 97% |
Note: Data are presented as mean ± SEM. These are representative data based on the known effects of PDE10A inhibitors; specific data for this compound should be generated experimentally.
Table 3: Effect of this compound on MK-801-Induced Deficits in Prepulse Inhibition (PPI) in Rats
| Treatment Group | Dose (mg/kg, p.o.) | % PPI |
| Vehicle + Vehicle | - | 70 ± 5 |
| Vehicle + MK-801 | 0.15 | 30 ± 4 |
| This compound + MK-801 | 3 | 55 ± 6 |
| This compound + MK-801 | 10 | 65 ± 5 |
Note: Data are presented as mean ± SEM. These are representative data based on the known effects of PDE10A inhibitors; specific data for this compound should be generated experimentally.
Table 4: Effect of this compound on MK-801-Induced Cognitive Deficits in the Novel Object Recognition (NOR) Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index |
| Vehicle + Vehicle | - | 0.45 ± 0.05 |
| Vehicle + MK-801 | 0.1 | 0.10 ± 0.03 |
| This compound + MK-801 | 1 | 0.30 ± 0.04 |
| This compound + MK-801 | 3 | 0.42 ± 0.06 |
Note: Data are presented as mean ± SEM. Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). These are representative data based on the known effects of PDE10A inhibitors; specific data for this compound should be generated experimentally.
Experimental Protocols
Formulation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% sterile water)
-
Vortex mixer
-
Sonicator
-
Syringes and needles for administration (appropriate gauge for intraperitoneal or oral gavage)
Protocol:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Prepare the vehicle solution. For example, to prepare a 10% DMSO, 40% PEG300, 50% water vehicle, mix the components in the specified ratio.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure proper mixing.
-
If necessary, sonicate the solution for 5-10 minutes to aid dissolution.
-
The final solution should be clear and free of particulates. Prepare fresh on the day of the experiment.
-
Administer the solution to the animals via the desired route (e.g., intraperitoneal injection or oral gavage) at a volume of 5-10 mL/kg body weight.
Caption: General Experimental Workflow for Testing this compound.
MK-801-Induced Hyperactivity Protocol
Materials:
-
Open field apparatus (e.g., 40 x 40 x 40 cm box) equipped with automated activity monitoring system (e.g., infrared beams).
-
MK-801 solution (e.g., 0.2 mg/mL in saline).
-
This compound solution (prepared as described above).
-
Experimental animals (e.g., male C57BL/6 mice).
Protocol:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the MK-801 injection.
-
Administer MK-801 (0.2 mg/kg, i.p.) or saline.
-
Immediately place the mouse in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes.
-
Clean the apparatus thoroughly with 70% ethanol between each animal.
Prepulse Inhibition (PPI) Test Protocol
Materials:
-
Startle response system with a sound-attenuating chamber.
-
Experimental animals (e.g., male Sprague-Dawley rats).
-
MK-801 solution (e.g., 0.15 mg/mL in saline).
-
This compound solution (prepared as described above).
Protocol:
-
Habituate the rats to the testing room for at least 1 hour.
-
Administer this compound (e.g., 3, 10 mg/kg, p.o.) or vehicle 60 minutes before the test.
-
Administer MK-801 (0.15 mg/kg, s.c.) or saline 15 minutes before placing the animal in the startle chamber.
-
Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The test session consists of a series of trials:
-
Pulse-alone trials: a 120 dB startle stimulus for 40 ms.
-
Prepulse-pulse trials: a prepulse (e.g., 73, 79, or 85 dB for 20 ms) presented 100 ms before the 120 dB startle stimulus.
-
No-stimulus trials: background noise only.
-
-
The trials are presented in a pseudorandom order with a variable inter-trial interval (e.g., 10-20 seconds).
-
Calculate %PPI as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
Novel Object Recognition (NOR) Test Protocol
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm).
-
Two sets of identical objects (e.g., small plastic toys) that are different from each other.
-
MK-801 solution (e.g., 0.1 mg/mL in saline).
-
This compound solution (prepared as described above).
-
Experimental animals (e.g., male C57BL/6 mice).
Protocol:
-
Habituation (Day 1): Allow each mouse to explore the empty open field arena for 10 minutes.
-
Training (Day 2):
-
Administer this compound (e.g., 1, 3 mg/kg, i.p.) or vehicle 30 minutes before MK-801.
-
Administer MK-801 (0.1 mg/kg, i.p.) or saline 30 minutes before the training session.
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.
-
-
Testing (Day 2, after a retention interval, e.g., 1 hour):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record the time spent exploring each object for 5 minutes. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
-
Clean the objects and the arena with 70% ethanol between each animal.
-
Calculate the Discrimination Index.
Conclusion
This compound, as a potent and selective PDE10A inhibitor, represents a valuable pharmacological tool for investigating the role of the PDE10A signaling pathway in the pathophysiology of schizophrenia. The provided protocols for established preclinical models offer a framework for evaluating the potential of this compound and other PDE10A inhibitors to ameliorate positive, negative, and cognitive symptoms associated with this disorder. Further research utilizing these and other relevant models will be crucial in advancing our understanding of schizophrenia and in the development of novel, more effective therapeutic strategies.
References
Application Notes and Protocols: TC-E 5005 as a Research Tool for Glioblastoma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to therapy. The intricate and often dysregulated signaling pathways within GBM cells present numerous targets for therapeutic intervention. One such potential target is the cyclic nucleotide signaling pathway, regulated by phosphodiesterases (PDEs). TC-E 5005 is a potent and selective inhibitor of Phosphodiesterase 10A (PDE10A), an enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Recent studies have presented a complex role for PDE10A in glioblastoma. Some research suggests PDE10A may act as a tumor suppressor, with its loss correlating with a more aggressive phenotype through activation of the PI3K/AKT pathway.[1][2][3][4] Conversely, other studies have demonstrated that pharmacological inhibition of PDE10A with compounds including this compound can reduce the viability of glioblastoma cell lines.[5] This application note will focus on the latter finding, proposing this compound as a tool to investigate the anti-proliferative effects of PDE10A inhibition in glioblastoma, particularly in the context of multidrug resistance.
This compound is also noted to be an inhibitor of the multidrug resistance-associated protein (MRP), and its potential to overcome chemoresistance in glioblastoma is an active area of investigation.[6][7][8][9] This document provides detailed protocols for utilizing this compound to explore its effects on glioblastoma cell viability, signaling pathways, and its potential synergy with other therapeutic agents.
Principle of Action
This compound selectively inhibits PDE10A, leading to an accumulation of intracellular cAMP and cGMP. These cyclic nucleotides are crucial second messengers that activate downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG). In some cancer models, the activation of these kinases has been shown to suppress oncogenic pathways like Wnt/β-catenin and MAPK/ERK, leading to cell cycle arrest and apoptosis.[1][10][11][12] The proposed mechanism for this compound in glioblastoma, based on observed anti-proliferative effects, involves the modulation of these pathways to inhibit tumor cell growth.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Human Glioblastoma Cell Lines (Hypothetical Data)
| Cell Line | IC50 (µM) after 72h | Maximum Inhibition (%) |
| U87MG | 8.5 | 92 |
| A172 | 12.2 | 88 |
| T98G | 15.8 | 85 |
| Primary GBM Line 1 | 9.7 | 90 |
Table 2: Effect of this compound on Protein Expression in U87MG Cells (Hypothetical Data)
| Protein | Treatment (10 µM this compound, 24h) | Fold Change vs. Control |
| p-Akt (Ser473) | This compound | -2.5 |
| p-ERK1/2 (Thr202/Tyr204) | This compound | -1.8 |
| Cyclin D1 | This compound | -3.0 |
| Cleaved Caspase-3 | This compound | +4.2 |
| MRP1 | This compound | -1.5 |
Table 3: Synergistic Effects of this compound with Temozolomide (TMZ) (Hypothetical Data)
| Cell Line | Treatment | Fractional Inhibitory Concentration Index (FICI) |
| U87MG | This compound + TMZ | 0.45 |
| T98G (TMZ-resistant) | This compound + TMZ | 0.38 |
FICI < 0.5 indicates strong synergy.
Experimental Protocols
Protocol 1: Glioblastoma Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, A172, T98G)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, DMSO) to the respective wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
Objective: To assess the effect of this compound on the expression and phosphorylation of key proteins in glioblastoma signaling pathways.
Materials:
-
Glioblastoma cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Cyclin D1, anti-cleaved Caspase-3, anti-MRP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10 µM) or vehicle control for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression in glioblastoma cells.
Materials:
-
Glioblastoma cells
-
6-well plates
-
This compound
-
70% cold ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed glioblastoma cells in 6-well plates.
-
Treat cells with this compound at the desired concentration or vehicle control for 48 hours.
-
Harvest cells by trypsinization and collect by centrifugation.
-
Wash cells with PBS and fix by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Proposed signaling pathway of this compound in glioblastoma.
Caption: Experimental workflow for studying this compound in glioblastoma.
References
- 1. PDE10A as a novel diagnostic and therapeutic target in cancer: insights and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Haploinsufficiency of phosphodiesterase 10A activates PI3K/AKT signaling independent of PTEN to induce an aggressive glioma phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Haploinsufficiency of phosphodiesterase 10A activates PI3K/AKT signaling independent of PTEN to induce an aggressive glioma phenotype. [scholars.duke.edu]
- 5. Suppression of Proliferation of Human Glioblastoma Cells by Combined Phosphodiesterase and Multidrug Resistance-Associated Protein 1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of multidrug resistance-associated protein (MRP) in human gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of Multidrug Resistance-associated Protein (MRP) in Human Gliomas | Semantic Scholar [semanticscholar.org]
- 8. Inhibition of multidrug resistance protein 1 (MRP1) improves chemotherapy drug response in primary and recurrent glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of multidrug resistance protein 1 (MRP1) improves chemotherapy drug response in primary and recurrent glioblastoma multiforme [frontiersin.org]
- 10. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDE5 and PDE10 inhibition activates cGMP/PKG signaling to block Wnt/β-catenin transcription, cancer cell growth, and tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphodiesterase 10A (PDE10A) as a novel target to suppress β-catenin and RAS signaling in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for TC-E 5005 Animal Studies: Application Notes and Protocols
Disclaimer: The compound identifier TC-E 5005 has been associated with two distinct molecules: a potent and selective phosphodiesterase 10A (PDE10A) inhibitor and a potent, selective inhibitor of the multidrug resistance-associated protein (MRP). This document provides detailed application notes and protocols for preclinical animal studies for both potential therapeutic agents. Please select the section relevant to your compound of interest.
Section 1: this compound as a PDE10A Inhibitor for CNS Disorders
Introduction
Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward.[1][2] PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in intracellular signaling. Inhibition of PDE10A increases the levels of cAMP and cGMP, thereby modulating the activity of striatal neurons.[1][2] This modulation of striatal signaling pathways makes PDE10A an attractive therapeutic target for central nervous system (CNS) disorders such as schizophrenia and Huntington's disease.[3][4]
Signaling Pathway
The signaling cascade influenced by PDE10A inhibition involves the modulation of both the direct and indirect pathways of the basal ganglia. By increasing cyclic nucleotide levels, PDE10A inhibitors can enhance the activity of dopamine D1 receptor-expressing neurons in the direct pathway and suppress the activity of dopamine D2 receptor-expressing neurons in the indirect pathway, leading to antipsychotic and cognitive-enhancing effects.[1][5]
Experimental Protocols
Objective: To determine the pharmacokinetic profile of this compound in mice or rats.
Materials:
-
This compound
-
Vehicle for dosing (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Protocol:
-
Fast animals overnight with free access to water.
-
Prepare dosing solutions of this compound at the desired concentrations.
-
Administer this compound via oral gavage (PO) or intravenous injection (IV).
-
Collect blood samples (approximately 100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[6]
-
Process blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2).[6]
Data Presentation:
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) |
| This compound | PO | 10 | Value | Value | Value | Value |
| This compound | IV | 2 | Value | Value | Value | Value |
Objective: To evaluate the antipsychotic-like efficacy of this compound by assessing its ability to reverse MK-801-induced hyperactivity.[7]
Materials:
-
This compound
-
MK-801 (dizocilpine)
-
Saline
-
Male C57BL/6 mice (20-25 g)
-
Open-field activity chambers equipped with infrared beams
Protocol:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle intraperitoneally (IP).
-
After a pretreatment period (e.g., 30 minutes), administer MK-801 (0.2 mg/kg, IP) or saline.
-
Immediately place the mice in the open-field chambers and record locomotor activity for 60 minutes.
-
Analyze the data for total distance traveled, ambulation time, and stereotypy counts.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Ambulation Time (s) | Stereotypy Counts |
| Vehicle + Saline | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Vehicle + MK-801 | 0.2 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound + MK-801 | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound + MK-801 | 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound + MK-801 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Section 2: this compound as an MRP Inhibitor for Cancer Therapy
Introduction
Multidrug resistance-associated protein 1 (MRP1), also known as ABCC1, is a member of the ATP-binding cassette (ABC) transporter superfamily.[8][9] MRP1 functions as an efflux pump, actively transporting a wide range of substrates, including many chemotherapeutic drugs, out of cancer cells.[8][10] Overexpression of MRP1 is a significant mechanism of multidrug resistance in various cancers, leading to treatment failure.[9][11] Inhibiting MRP1 with agents like this compound can restore the efficacy of conventional chemotherapy by increasing intracellular drug accumulation.
Signaling Pathway
The mechanism of MRP1-mediated drug efflux involves the binding of the substrate, often conjugated with glutathione (GSH), to the transporter, followed by ATP hydrolysis, which provides the energy for a conformational change that expels the substrate from the cell.[10][12]
Experimental Protocols
Objective: To evaluate the ability of this compound to reverse multidrug resistance in a human tumor xenograft model.
Materials:
-
MRP1-overexpressing cancer cell line (e.g., H69AR, a doxorubicin-resistant small cell lung cancer line) and its parental sensitive cell line (H69).
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
Chemotherapeutic agent (e.g., doxorubicin)
-
This compound
-
Calipers for tumor measurement
Protocol:
-
Culture the cancer cells to the logarithmic growth phase.
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[13][14]
-
Monitor the mice for tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups.
-
Treat the mice according to the following groups:
-
Group 1: Vehicle control
-
Group 2: Doxorubicin alone
-
Group 3: this compound alone
-
Group 4: Doxorubicin in combination with this compound
-
-
Administer treatments as per a predetermined schedule (e.g., twice weekly for 3 weeks).
-
Measure tumor volume with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for MRP1 expression).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| Vehicle | Mean ± SEM | - | Mean ± SEM |
| Doxorubicin | Mean ± SEM | Value | Mean ± SEM |
| This compound | Mean ± SEM | Value | Mean ± SEM |
| Doxorubicin + this compound | Mean ± SEM | Value | Mean ± SEM |
Objective: To assess the potential toxicity of this compound.
Materials:
-
This compound
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
Dosing and blood collection supplies
-
Clinical chemistry and hematology analyzers
-
Histopathology equipment
Protocol:
-
Divide the animals into groups (e.g., vehicle control, low dose, mid-dose, and high dose of this compound).
-
Administer this compound daily for a specified duration (e.g., 14 or 28 days).
-
Perform daily clinical observations and record body weights weekly.
-
At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect major organs for histopathological examination.
Data Presentation:
Hematology
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
|---|---|---|---|---|
| WBC (10³/µL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| RBC (10⁶/µL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Hemoglobin (g/dL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Platelets (10³/µL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Clinical Chemistry
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
|---|---|---|---|---|
| ALT (U/L) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| AST (U/L) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| BUN (mg/dL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Creatinine (mg/dL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Note: All animal procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols and in compliance with all applicable regulations and guidelines.
References
- 1. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 2. Effect of chronic antipsychotic treatment on striatal phosphodiesterase 10A levels: a [11C]MP-10 PET rodent imaging study with ex vivo confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phosphodiesterase 10A levels are related to striatal function in schizophrenia: a combined positron emission tomography and functional magnetic resonance imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multidrug Resistance Proteins (MRPs) and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Re-sensitization of cancer multidrug resistance through P-gp, MRP1 and BCRP modulation: advances in terpenoids based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. role-of-the-mrp1-abcc1-multidrug-transporter-protein-in-cancer - Ask this paper | Bohrium [bohrium.com]
- 12. tandfonline.com [tandfonline.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Noninvasive Evaluation of Multidrug Resistance via Imaging of ABCG2/BCRP Multidrug Transporter in Lung Cancer Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TC-E 5005 Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-E 5005 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. Inhibition of PDE10A modulates cyclic nucleotide signaling, suggesting potential therapeutic applications in neurological and psychiatric disorders. While specific in-vivo dosage and administration data for this compound in mice are not extensively detailed in publicly available literature, this document provides a comprehensive guide based on its known mechanism of action and established protocols for compound administration in murine models. The following sections detail the mechanism of action, general experimental protocols, and data presentation guidelines for the use of this compound in preclinical research.
Mechanism of Action: PDE10A Inhibition
This compound exerts its pharmacological effects by inhibiting the PDE10A enzyme. PDE10A is responsible for the hydrolysis of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers involved in numerous intracellular signaling cascades. By inhibiting PDE10A, this compound leads to an accumulation of cAMP and cGMP in striatal medium spiny neurons, thereby modulating neuronal activity. This mechanism is of significant interest for treating disorders associated with basal ganglia dysfunction.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound as a PDE10A inhibitor.
Quantitative Data Summary
Specific quantitative data on the dosage, administration, and efficacy of this compound in mice is limited in the available literature. However, one study notes that this compound "Reverses MK 801-induced hyperactivity in vivo," indicating its use in murine behavioral models. For general guidance, the following table summarizes typical administration parameters for investigational compounds in mice. Researchers should perform dose-response studies to determine the optimal dosage of this compound for their specific experimental model.
| Parameter | Oral (gavage) | Intraperitoneal (IP) | Intravenous (IV) - Tail Vein | Subcutaneous (SC) |
| Dosage Range | Highly dependent on compound solubility, bioavailability, and efficacy. A typical starting range for a novel small molecule could be 1-50 mg/kg. | Generally lower than oral doses due to higher bioavailability. A starting range could be 0.1-20 mg/kg. | Typically the lowest dose due to direct entry into circulation. A starting range could be 0.05-10 mg/kg. | Dosage can be similar to or slightly higher than IP, depending on absorption rate. A starting range could be 0.1-30 mg/kg. |
| Volume | < 10 mL/kg | < 10 mL/kg | < 5 mL/kg | < 10 mL/kg |
| Frequency | Once or twice daily | Once or twice daily | Once daily or as required by pharmacokinetic profile | Once or twice daily |
| Vehicle | Water, saline, 0.5% methylcellulose, corn oil | Saline, PBS, DMSO/saline mixture | Saline, PBS, specific buffered solutions | Saline, PBS, sterile water |
Experimental Protocols
The following are detailed, generalized protocols for the administration of a compound like this compound to mice. Note: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Preparation of Dosing Solution
-
Determine the appropriate vehicle: The choice of vehicle will depend on the solubility of this compound. For initial studies, a vehicle such as saline with a small percentage of a solubilizing agent (e.g., DMSO, Tween 80) may be used. Ensure the final concentration of the solubilizing agent is non-toxic to the animals.
-
Calculate the required concentration: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the concentration of the dosing solution (mg/mL).
-
Preparation: Weigh the required amount of this compound and dissolve it in the chosen vehicle. Ensure the solution is homogenous. For parenteral routes, the solution must be sterile-filtered.
Administration Routes
-
Animal Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal injury.
-
Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the mouth and pass it over the tongue into the esophagus.
-
Administration: Slowly administer the calculated volume of the dosing solution.
-
Post-Administration Monitoring: Observe the mouse for any signs of distress or regurgitation.
-
Animal Restraint: Restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.
-
Injection: Insert a 25-27 gauge needle at a 15-20 degree angle and inject the solution.
-
Post-Administration Monitoring: Monitor the animal for any signs of discomfort or leakage from the injection site.
-
Animal Warming: Warm the mouse under a heat lamp to dilate the tail veins.
-
Animal Restraint: Place the mouse in a restraining device.
-
Vein Visualization: Identify one of the lateral tail veins.
-
Injection: Insert a 27-30 gauge needle into the vein and slowly inject the solution. Successful injection will be indicated by a lack of resistance and no bleb formation.
-
Post-Administration Monitoring: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
Experimental Workflow: Reversal of MK-801-Induced Hyperactivity
The following diagram outlines a typical experimental workflow to assess the efficacy of this compound in a model of NMDA receptor antagonist-induced hyperactivity.
Caption: Workflow for assessing this compound in an MK-801 hyperactivity model.
Conclusion
This compound is a valuable research tool for investigating the role of PDE10A in the central nervous system. While specific dosage and administration protocols for mice are not yet well-established in the public domain, the information and generalized protocols provided in these application notes offer a solid foundation for researchers to design and conduct their own in-vivo studies. It is imperative to perform preliminary dose-finding and tolerability studies to establish a safe and effective dose range for this compound in the specific mouse model and experimental paradigm being utilized.
Application Notes and Protocols for TC-E 5005 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-E 5005 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum.[1] PDE10A plays a crucial role in regulating cyclic nucleotide signaling (cAMP and cGMP), which is integral to various physiological processes, including those in the central nervous system.[2][3] By inhibiting PDE10A, this compound elevates intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways. This mechanism of action makes this compound a valuable tool for investigating the therapeutic potential of PDE10A inhibition in neurological and psychiatric disorders.
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel PDE10A inhibitors. The protocols are designed for both biochemical and cell-based assay formats, suitable for academic and industrial drug discovery settings.
Mechanism of Action and Signaling Pathway
PDE10A hydrolyzes both cAMP and cGMP, acting as a key regulator of signal transduction in the brain.[2] Inhibition of PDE10A by compounds like this compound leads to an accumulation of these second messengers, which in turn activates protein kinase A (PKA) and protein kinase G (PKG), leading to the phosphorylation of various downstream targets. This modulation of cyclic nucleotide signaling is a promising strategy for the treatment of central nervous system disorders.[2][3]
Quantitative Data
This compound exhibits high potency and selectivity for PDE10A. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human phosphodiesterase enzymes.
| Enzyme | IC50 (nM) |
| PDE10A | 7.28 |
| PDE2A | 239 |
| PDE11A | 779 |
| PDE5A | 919 |
| PDE7B | 3100 |
| PDE3A | 3700 |
| PDE1B | >5000 |
| PDE4A | >5000 |
| PDE6 | >5000 |
| PDE8A | >5000 |
| PDE9A | >5000 |
Data sourced from Tocris Bioscience.
Experimental Protocols
Biochemical HTS Assay: Scintillation Proximity Assay (SPA)
This protocol describes a robust and sensitive method for measuring PDE10A activity and its inhibition by test compounds in a high-throughput format. The assay is based on the conversion of [³H]-cAMP to [³H]-AMP, which preferentially binds to yttrium silicate SPA beads, generating a detectable signal.[4]
Materials:
-
Recombinant human PDE10A enzyme
-
[³H]-cAMP
-
Yttrium Silicate SPA beads
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Stop Solution: 18 mM IBMX
-
This compound (as a positive control)
-
Test compounds
-
384-well microplates
Workflow Diagram:
References
- 1. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 2. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel PDE10 inhibitors by a robust homogeneous screening assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TC-E 5005 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of TC-E 5005, a potent and selective PDE10A inhibitor.[1][2] Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble up to 10 mM in DMSO.[1] For most in vitro assays, it is standard practice to prepare a high-concentration stock solution in 100% DMSO.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A2: This is a common issue known as precipitation or "crashing out." It occurs because this compound, like many small molecule inhibitors designed to interact with hydrophobic binding pockets, is poorly soluble in aqueous solutions.[3] When the high-concentration DMSO stock is diluted into an aqueous buffer (e.g., PBS or cell culture media), the abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment and precipitate out of the solution.[3]
Q3: How can I prevent my compound from precipitating in my aqueous-based assay?
A3: Several strategies can be employed to prevent precipitation. First, ensure the final concentration of DMSO in your assay is kept low (typically below 1%, and ideally below 0.5%), though even this may not be sufficient for highly insoluble compounds.[3] Other techniques include using a co-solvent system, reducing the final concentration of this compound in the assay, or using solubility-enhancing excipients. It is also crucial to add the DMSO stock to the aqueous solution with vigorous vortexing or mixing to ensure rapid dispersion.
Q4: Could inconsistent results in my cell-based assays be related to the solubility of this compound?
A4: Absolutely. Poor solubility is a frequent cause of inconsistent and non-reproducible results in cell-based assays.[4] If the compound is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than intended, which can lead to an underestimation of its potency (e.g., higher IC50 values).[4] Always visually inspect your prepared solutions for any signs of precipitation before use.
Solubility Data
The known solubility of this compound is summarized below. For other solvents, it is recommended to perform small-scale solubility tests.
| Solvent | Maximum Solubility |
| Dimethyl Sulfoxide (DMSO) | 10 mM |
Troubleshooting Guide for this compound Solubility Issues
This guide provides a step-by-step approach to address solubility challenges with this compound.
Problem 1: Difficulty Dissolving this compound to Create a Stock Solution
If you are having trouble dissolving the solid this compound powder in DMSO, follow this protocol:
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 270.33 g/mol ).[2]
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Warming (Optional): If the compound does not fully dissolve, gently warm the solution in a water bath at 37°C for 5-10 minutes. Caution: Check the compound's stability at elevated temperatures if this information is available.
-
Sonication (Optional): If solids are still visible, place the vial in a bath sonicator for 10-15 minutes. This uses ultrasonic energy to break down aggregates and facilitate dissolution.[4]
-
Final Check: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C to minimize degradation and solvent evaporation.[4]
Problem 2: Precipitation Upon Dilution into Aqueous Media
This is the most common challenge. The following workflow can help identify the best approach for your specific experimental setup.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocol: Serial Dilution and Use of Excipients
-
Serial Dilution in DMSO: Instead of diluting directly into your aqueous buffer, perform serial dilutions in 100% DMSO first to get closer to your final concentration. This minimizes the amount of highly concentrated stock added to the aqueous phase.
-
Order of Addition: Add the small volume of DMSO stock to a larger volume of your aqueous buffer while vortexing. Do not add the aqueous buffer to the DMSO stock.
-
Inclusion of Serum: If compatible with your assay, increasing the percentage of serum (e.g., FBS) in the cell culture medium can help solubilize hydrophobic compounds through protein binding.
-
Use of Pluronic F-68: For cell-free assays, consider adding a small amount of a non-ionic surfactant like Pluronic F-68 to your buffer to aid in creating a stable dispersion.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[3] If this compound has a basic pKa, slightly lowering the pH of the buffer may increase its solubility. This should be tested empirically.
Biological Context: The PDE10A Signaling Pathway
This compound exerts its effects by inhibiting the phosphodiesterase 10A (PDE10A) enzyme. This enzyme is highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling.[5][6] PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in dopamine signaling pathways.[6][7] By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, thereby modulating neuronal activity.
Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.
References
- 1. This compound | PDE10A inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 7. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum | Journal of Neuroscience [jneurosci.org]
Technical Support Center: TC-E 5005 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TC-E 5005.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1] It is an analog of phenoxybenzamine and is structurally related to other drugs that inhibit the action of prostaglandins, such as papaverine.[2]
Q2: What is the primary mechanism of action of this compound?
This compound functions as a competitive inhibitor of the PDE10A enzyme. PDE10A is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling. By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways.
Q3: What are the common research applications of this compound?
This compound is utilized in research to:
-
Study the role of PDE10A in various physiological and pathological processes.
-
Investigate the therapeutic potential of PDE10A inhibition in disorders such as schizophrenia and Huntington's disease.
-
Explore its effects on multidrug resistance-associated protein (MRP)-mediated drug transport.[2]
-
Examine its impact on phenylephrine-induced smooth muscle contraction.[2]
-
Investigate its potential in cancer research through the inhibition of noradrenaline hydroxylation in glioblastoma cells.[2]
-
Reverse MK 801-induced hyperactivity in in vivo models.[1]
Q4: What are the storage conditions for this compound powder?
It is recommended to store the solid compound in a dry and well-ventilated place, away from excessive heat. The storage temperature should be between 18-27°C (65-80°F).[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
In Vitro Experiments
| Problem/Question | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no enzyme inhibition observed. | Incorrect concentration of this compound: Errors in dilution calculations or weighing. | - Double-check all calculations for dilutions.- Use a calibrated balance for accurate weighing.- Prepare fresh stock solutions. |
| Degradation of this compound: Improper storage of stock solutions. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store stock solutions at -20°C or -80°C as recommended by the supplier. Protect from light. | |
| Inactive enzyme: Improper storage or handling of the PDE10A enzyme. | - Ensure the enzyme is stored at the correct temperature and handled on ice.- Use a fresh batch of enzyme. | |
| Assay interference: Components in the assay buffer or sample are interfering with the reaction. | - Run a control with the vehicle (e.g., DMSO) to assess its effect.- Ensure that other components in your assay system do not inhibit the enzyme or interfere with the detection method. | |
| High background signal in the assay. | Non-specific binding: The inhibitor or other components are binding non-specifically to the assay plate or detection reagents. | - Use plates with low protein-binding properties.- Include a blocking agent (e.g., BSA) in the assay buffer.- Optimize washing steps to remove unbound reagents. |
| Autofluorescence of this compound: The compound itself fluoresces at the detection wavelength. | - Measure the fluorescence of this compound alone at the assay wavelength.- If significant, consider using a different detection method (e.g., colorimetric or luminescent). | |
| Precipitation of this compound in the assay well. | Poor solubility: The concentration of this compound exceeds its solubility limit in the assay buffer. | - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and within the tolerance of the assay.- Test the solubility of this compound in the assay buffer before running the full experiment. |
Cell-Based Assays
| Problem/Question | Possible Cause(s) | Suggested Solution(s) |
| Low or no cellular response to this compound. | Low cell permeability: this compound may not be efficiently crossing the cell membrane. | - Increase the incubation time to allow for sufficient cellular uptake.- Use a permeabilizing agent, if compatible with the assay. |
| High expression of drug efflux pumps: The cell line may be actively pumping out this compound. | - Use cell lines with low expression of efflux pumps like P-glycoprotein (MDR1) or MRPs.- Co-incubate with an inhibitor of these pumps, if appropriate for the experimental question. | |
| Cell toxicity observed. | Off-target effects: At higher concentrations, this compound may have effects on other cellular targets. | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Use a lower concentration of this compound and a longer incubation time. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) is toxic to the cells. | - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound against various Phosphodiesterases. [1]
| Phosphodiesterase Isoform | IC50 (nM) |
| PDE10A | 7.28 |
| PDE2A | 239 |
| PDE11A | 779 |
| PDE5A | 919 |
| PDE7B | 3100 |
| PDE3A | 3700 |
| PDE1B, 4A, 6, 8A, 9A | >5000 |
Experimental Protocols
Protocol: In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
This compound
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP)
-
Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 0.03% Tween 20, pH 7.6)
-
Binding agent (for fluorescence polarization)
-
96-well black microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Reaction:
-
Add 25 µL of the diluted this compound or vehicle control (for positive and negative controls) to the wells of the 96-well plate.
-
Add 25 µL of diluted PDE10A enzyme to all wells except the negative control wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorescently labeled substrate to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Stop the reaction by adding the binding agent according to the manufacturer's instructions.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: PDE10A signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro PDE10A inhibition assay.
References
Technical Support Center: Optimizing TC-E 5005 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of TC-E 5005 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Phosphodiesterase 10A (PDE10A). PDE10A is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling. By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP, thereby modulating the activity of downstream signaling pathways.
Q2: Which signaling pathways are affected by this compound?
A2: this compound, through its inhibition of PDE10A, influences several key signaling pathways that are often dysregulated in disease states, including:
-
cAMP/PKA and cGMP/PKG Pathways: The primary effect of this compound is the activation of these pathways due to the accumulation of cAMP and cGMP.
-
Downstream Effector Pathways: These primary pathways, in turn, can modulate other critical signaling networks involved in cell proliferation, survival, and differentiation, such as the Wnt/β-catenin, MAPK/ERK, and PI3K/AKT pathways.
Q3: What is a recommended starting concentration range for this compound in an IC50 experiment?
A3: For a novel experiment, it is advisable to start with a broad concentration range to determine the approximate potency of this compound in your specific cell system. A common approach is to perform a preliminary experiment with a wide range of concentrations, for example, from 10 nM to 100 µM, using 10-fold serial dilutions. Once an effective range is identified, a subsequent experiment with a narrower range and smaller dilution factors (e.g., 2-fold or 3-fold serial dilutions) can be performed to accurately determine the IC50.
Q4: How should I prepare and handle this compound for cell-based assays?
A4: Proper handling is crucial for obtaining reliable and reproducible results.
-
Solubility: Based on available information, this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium for each experiment. Ensure the final concentration of DMSO in the assay wells is consistent across all treatments and controls and is non-toxic to the cells (typically ≤ 0.5%).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution or addition. 3. Edge effects in the microplate. 4. Compound precipitation. | 1. Ensure a homogeneous cell suspension before and during plating. 2. Use calibrated pipettes and consider using automated liquid handlers for improved precision. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. 4. Visually inspect for precipitates after adding the compound to the media. If precipitation occurs, try lowering the starting concentration or using a different solvent system if compatible with your cells. |
| No dose-response curve or a very shallow curve | 1. The concentration range is too high or too low. 2. The incubation time is too short or too long. 3. The compound is inactive in the chosen cell line. 4. The assay is not sensitive enough. | 1. Perform a wider range of serial dilutions (e.g., from 1 nM to 100 µM) to find the inhibitory range. 2. Optimize the incubation time by performing a time-course experiment (e.g., 24h, 48h, 72h). 3. Verify the expression and activity of PDE10A in your cell line. 4. Ensure your cell viability or other readout assay is optimized and has a sufficient signal-to-noise ratio. |
| IC50 value is significantly different from published data | 1. Different cell line or passage number used. 2. Variations in experimental conditions (e.g., cell density, media components, incubation time). 3. Differences in compound purity or handling. 4. Different data analysis methods. | 1. Use the same cell line and passage number as the reference study, if possible. 2. Standardize all experimental parameters and report them in detail. 3. Use a high-purity compound and follow proper handling and storage procedures. 4. Use a consistent and appropriate non-linear regression model to calculate the IC50. |
| Cell death observed in vehicle control wells | 1. DMSO concentration is too high. 2. The cells are unhealthy or stressed. | 1. Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (typically ≤ 0.5%). 2. Use cells at a low passage number and ensure they are in the logarithmic growth phase before seeding. |
Experimental Protocols
Protocol 1: IC50 Determination using MTT Assay
This protocol outlines a general procedure for determining the IC50 of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.
Materials:
-
This compound
-
DMSO
-
Appropriate cancer cell line expressing PDE10A
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is common to prepare these at 2x the final concentration.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Visualizations
Technical Support Center: Troubleshooting TC-E 5005 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective phosphodiesterase 10A (PDE10A) inhibitor, TC-E 5005, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1] PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling. By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP, thereby modulating the activity of downstream signaling pathways. This compound has also been described as a selective inhibitor of the multidrug resistance-associated protein (MRP).[2] Its chemical formula is C₁₅H₁₈N₄O and it has a molecular weight of 270.33 g/mol .[2]
Q2: What are the common research applications of this compound in animal models?
This compound is primarily used in neuroscience research, particularly in models of psychiatric and neurodegenerative disorders. A key application is its ability to reverse MK-801-induced hyperactivity in vivo, suggesting its potential in the study of psychosis and schizophrenia.[1] As a PDE10A inhibitor, it is a valuable tool for investigating the role of the PDE10A enzyme and its associated signaling pathways in various physiological and pathological processes.
Q3: What are the general guidelines for formulating this compound for in vivo administration?
While specific, validated formulation protocols for this compound are not widely published, general approaches for similar small molecule inhibitors can be adapted. Due to its likely hydrophobic nature, this compound may require a vehicle containing a solubilizing agent. A common starting point for formulation development includes assessing solubility in various biocompatible solvents and vehicle systems.
Q4: What are the recommended routes of administration for this compound in rodents?
Common routes of administration for systemic effects in rodents include intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO). The choice of administration route will depend on the experimental design, desired pharmacokinetic profile, and the formulation of this compound.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during the in vivo delivery of this compound.
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound in vehicle | - Poor solubility of this compound in the chosen vehicle.- Incorrect pH of the solution.- Low temperature. | - Test a range of biocompatible vehicles (e.g., DMSO, PEG400, Tween 80, cyclodextrins in saline).- Adjust the pH of the vehicle if the compound's solubility is pH-dependent.- Gently warm the solution during preparation (ensure the compound is heat-stable).- Prepare fresh solutions for each experiment. |
| Animal distress or adverse reactions post-injection (e.g., lethargy, agitation, localized irritation) | - Vehicle toxicity.- High concentration of the compound.- Rapid injection rate.- Off-target effects of this compound. | - Conduct a vehicle-only toxicity study to rule out vehicle effects.- Reduce the concentration of this compound and adjust the injection volume accordingly.- Administer the injection more slowly.- Monitor animals closely for any signs of toxicity and consider reducing the dose. |
| Lack of expected pharmacological effect | - Inadequate dosage.- Poor bioavailability via the chosen route of administration.- Degradation of the compound.- Incorrect formulation leading to poor absorption. | - Perform a dose-response study to determine the optimal dose.- Consider an alternative route of administration with potentially higher bioavailability (e.g., IP vs. PO).- Ensure proper storage of the compound and formulation to prevent degradation.- Re-evaluate the formulation to enhance solubility and absorption. |
| High variability in experimental results | - Inconsistent dosing technique.- Instability of the formulation.- Differences in animal strain, age, or sex. | - Ensure all personnel are properly trained in the chosen administration technique.- Prepare fresh formulations for each cohort of animals.- Standardize the animal model characteristics (strain, age, sex) across all experimental groups. |
Experimental Protocols
Note: The following protocols are generalized and should be optimized for your specific experimental needs.
Protocol 1: Formulation of a PDE10A Inhibitor for Intraperitoneal (IP) Injection in Mice
This protocol is a starting point and is based on common practices for formulating hydrophobic small molecules for in vivo use.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile 0.9% saline
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG400 (e.g., 30-40% of the final volume) and vortex until the solution is clear.
-
Add Tween 80 (e.g., 5% of the final volume) and vortex.
-
Bring the solution to the final volume with sterile 0.9% saline, vortexing to ensure a homogenous suspension.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: Intraperitoneal (IP) Administration in Mice
Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 15-20 degree angle to avoid puncturing internal organs.
-
Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement.
-
Inject the formulated this compound slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Quantitative Data Summary
Since specific quantitative data for this compound in vivo administration is limited in publicly available literature, the following tables provide general guidelines for administration volumes in common animal models.
Table 1: Recommended Maximum Injection Volumes for Mice
| Route of Administration | Volume (mL/kg) | Needle Gauge |
| Intraperitoneal (IP) | 10 | 25-27 |
| Subcutaneous (SC) | 10 | 25-27 |
| Oral (PO) | 10 | 20-22 (gavage needle) |
| Intravenous (IV) | 5 | 27-30 |
Table 2: In Vitro Potency of this compound against various Phosphodiesterases
| PDE Isoform | IC₅₀ (nM) |
| PDE10A | 7.28 |
| PDE2A | 239 |
| PDE11A | 779 |
| PDE5A | 919 |
| PDE7B | 3100 |
| PDE3A | 3700 |
| PDE1B, 4A, 6, 8A, 9A | >5000 |
Data from Tocris Bioscience.[1]
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of PDE10A inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
Logical Relationship
Caption: Logical troubleshooting workflow for unexpected experimental outcomes.
References
Technical Support Center: Improving the Bioavailability of TC-E 5005
Disclaimer: The information provided in this technical support center is intended for research purposes only. The bioavailability and optimal formulation for TC-E 5005 have not been extensively characterized in publicly available literature. The following troubleshooting guides and FAQs are based on general principles for improving the bioavailability of research compounds and may require significant adaptation for this compound based on its specific physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing low or inconsistent efficacy. Could this be a bioavailability issue?
A1: Yes, low or variable efficacy in vivo is a common indicator of poor bioavailability. This can be due to several factors, including poor aqueous solubility, low permeability across biological membranes, and significant first-pass metabolism. It is crucial to first characterize the physicochemical properties of your specific batch of this compound to diagnose the underlying cause.
Q2: What are the first steps I should take to investigate the bioavailability of this compound?
A2: A stepwise approach is recommended:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound sample using methods like LC-MS and NMR.
-
Determine Aqueous Solubility: Measure the solubility of this compound in relevant physiological buffers (e.g., pH 1.2, 6.8, and 7.4) to simulate the gastrointestinal tract.
-
Assess Permeability: Utilize in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to estimate the intestinal permeability of this compound.
-
Evaluate LogP: The octanol-water partition coefficient (LogP) will provide insight into the lipophilicity of the compound, which influences both solubility and permeability.
Q3: What are some common formulation strategies to improve the oral bioavailability of a compound with low aqueous solubility?
A3: For compounds with dissolution rate-limited absorption, several formulation strategies can be employed.[1][2][3][4][5][6][7] These include:
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area available for dissolution.[4][8]
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid can significantly enhance its solubility and dissolution rate.[1][5]
-
Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve solubility and absorption.[3][6]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug molecule.[1][6]
-
Salt Formation: For ionizable compounds, forming a salt can improve solubility and dissolution rate.[4][6]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Highly Crystalline Nature | 1. Attempt to generate an amorphous solid dispersion by co-milling or solvent evaporation with a suitable polymer (e.g., PVP, HPMC). 2. Evaluate the dissolution profile of the amorphous form compared to the crystalline form. | Increased dissolution rate and apparent solubility. |
| Hydrophobic Molecule | 1. Formulate this compound in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS). 2. Screen various oils, surfactants, and co-surfactants to find a stable and effective formulation. | Formation of a microemulsion or nanoemulsion upon dilution in aqueous media, leading to improved solubilization. |
| Lack of Ionizable Groups | 1. Investigate the use of co-solvents (e.g., PEG 400, propylene glycol) in the formulation to enhance solubility. 2. Explore complexation with cyclodextrins (e.g., β-cyclodextrin, HP-β-CD). | Increased concentration of this compound in solution. |
Issue 2: Low Permeability of this compound
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High Polarity or Molecular Weight | 1. Co-administer this compound with a permeation enhancer (use with caution and thorough toxicity evaluation). 2. Investigate prodrug strategies to mask polar functional groups and increase lipophilicity.[2] | Increased transport across intestinal epithelial cell models (e.g., Caco-2). |
| Efflux Transporter Substrate | 1. Conduct in vitro transporter assays (e.g., using P-gp overexpressing cell lines) to determine if this compound is a substrate for efflux pumps. 2. If it is a substrate, consider co-administration with a known efflux inhibitor (for research purposes only). | Reduced efflux and increased intracellular accumulation of this compound. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.[8]
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 or Tween 80 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or bead mill
-
Particle size analyzer (e.g., dynamic light scattering)
Procedure:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the milling media to the pre-suspension at a specified bead-to-drug ratio (e.g., 1:1 by weight).
-
Mill the suspension at a set speed (e.g., 2000 rpm) and temperature (e.g., 4°C to prevent degradation) for a predetermined time (e.g., 1-4 hours).
-
Periodically withdraw samples to monitor particle size distribution.
-
Once the desired particle size is achieved, separate the nanosuspension from the milling media by sieving.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Perform dissolution studies on the nanosuspension and compare the results to the unmilled drug.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To improve the solubility and oral absorption of this compound by formulating it in a lipid-based system.[1][3]
Materials:
-
This compound
-
Oil phase (e.g., Labrafil M 1944 CS, Capryol 90)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsification region.
-
Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial. b. Heat the mixture gently (e.g., to 40°C) and vortex until a homogenous isotropic mixture is formed. c. Dissolve the required amount of this compound in the mixture with continuous stirring.
-
Characterization: a. Self-Emulsification Performance: Add a small amount of the SEDDS formulation to a specified volume of aqueous medium (e.g., water or simulated gastric fluid) under gentle agitation. Observe the rate of emulsification and the appearance of the resulting emulsion. b. Droplet Size Analysis: Measure the globule size and PDI of the formed emulsion using a particle size analyzer. c. In Vitro Dissolution: Perform dissolution studies of the this compound-loaded SEDDS in a relevant dissolution medium.
Data Presentation
Table 1: Example Solubility Data for this compound in Various Media
| Medium | pH | Solubility (µg/mL) |
| Deionized Water | ~7.0 | [Insert Experimental Data] |
| Simulated Gastric Fluid (SGF) | 1.2 | [Insert Experimental Data] |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | [Insert Experimental Data] |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | [Insert Experimental Data] |
Table 2: Example Permeability Data for this compound from PAMPA Assay
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification |
| This compound | [Insert Experimental Data] | [Low/High] |
| Propranolol (High Permeability Control) | > 10 | High |
| Atenolol (Low Permeability Control) | < 1 | Low |
Visualizations
Caption: Workflow for troubleshooting and improving the bioavailability of this compound.
It is important to note that the mechanism of action of this compound has been described differently in various sources, with some identifying it as a PDE10A inhibitor and others as an inhibitor of the multidrug resistance-associated protein (MRP).[9][10] This discrepancy highlights the need for thorough characterization of the specific compound being used in any research setting. The signaling pathways involved would be distinct for each of these targets.
For instance, if this compound is acting as a PDE10A inhibitor, it would modulate cyclic nucleotide signaling. Conversely, as an MRP inhibitor, it would affect the transport of various substrates across cell membranes.
Caption: Potential signaling pathway interactions of this compound depending on its molecular target.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. upm-inc.com [upm-inc.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 10. This compound | 959705-64-7 | JNB70564 | Biosynth [biosynth.com]
TC-E 5005 quality control and purity assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TC-E 5005. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Quality Control and Purity Assessment
Q1: What are the recommended quality control specifications for this compound?
A1: Due to the limited publicly available data for specific batch release specifications of this compound, a generalized set of quality control parameters is provided below based on industry standards for small molecule inhibitors. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific data.
Table 1: General Quality Control Specifications for this compound
| Parameter | Method | Specification |
| Identity | ||
| ¹H NMR | Conforms to structure | |
| Mass Spectrometry (MS) | Conforms to molecular weight (270.33 g/mol ) | |
| Purity | ||
| HPLC | ≥98% (typically ≥99%)[1] | |
| Appearance | ||
| Visual Inspection | White to off-white solid | |
| Solubility | ||
| DMSO | ≥ 10 mg/mL | |
| Ethanol | ≥ 5 mg/mL |
Q2: How can I verify the identity and purity of my this compound sample?
A2: It is crucial to verify the identity and purity of your this compound sample, especially if it has been in storage or if you are observing unexpected experimental results. Here are detailed protocols for key analytical methods.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method provides a general procedure for determining the purity of this compound. The exact conditions may need to be optimized for your specific HPLC system and column.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30-35 min: Linear gradient back to 95% A, 5% B
-
35-40 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute with mobile phase A to a final concentration of 10 µg/mL.
-
Analysis: The purity is calculated by dividing the peak area of the main this compound peak by the total area of all peaks.
Protocol 2: Mass Spectrometry (MS) for Identity Confirmation
This protocol outlines a general method for confirming the molecular weight of this compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Analysis: In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 271.15.
Troubleshooting Guide
Q3: I am observing lower than expected potency of this compound in my cell-based assay. What could be the issue?
A3: Several factors can contribute to lower than expected potency. The following troubleshooting guide addresses common issues.
Table 2: Troubleshooting Low Potency of this compound
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | ∙ Verify the purity of your this compound stock by HPLC. ∙ If degradation is observed, use a fresh, unopened vial of the compound. ∙ Ensure proper storage conditions (at +4°C, protected from light)[1]. |
| Incorrect Concentration | ∙ Double-check all calculations for preparing working solutions. ∙ If possible, confirm the concentration of your stock solution using a spectrophotometer, if a reference extinction coefficient is available. |
| Solubility Issues | ∙ Visually inspect your final assay medium for any precipitation of the compound. ∙ Consider preparing a more concentrated stock solution in DMSO and diluting it further in the assay medium to minimize the final DMSO concentration. |
| Cell Line Insensitivity | ∙ Confirm that your cell line expresses the target protein (PDE10A or MRP). ∙ Some cell lines may have compensatory mechanisms that reduce their sensitivity to the inhibitor. Consider using a different cell line known to be responsive. |
| Assay Conditions | ∙ Optimize the incubation time with the inhibitor. ∙ Ensure that the final DMSO concentration in your assay is not affecting cell viability or the assay readout. |
Signaling Pathways
Q4: Can you provide a diagram of the signaling pathway inhibited by this compound?
A4: this compound is a known inhibitor of Phosphodiesterase 10A (PDE10A) and is also reported to inhibit the Multidrug Resistance-Associated Protein (MRP). Below are diagrams illustrating these pathways.
Caption: PDE10A Signaling Pathway Inhibition by this compound.
Caption: Inhibition of MRP1-mediated drug efflux by this compound.
Frequently Asked Questions (FAQs)
Q5: What is the known mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP, thereby modulating the activity of downstream effectors like protein kinase A (PKA) and protein kinase G (PKG). Additionally, this compound has been described as a selective inhibitor of the multidrug resistance-associated protein (MRP)[2], which is an ATP-binding cassette (ABC) transporter involved in the efflux of various drugs from cells.
Q6: What are the potential degradation pathways for this compound?
Q7: How should I prepare a stock solution of this compound and how should it be stored?
A7: It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For long-term storage, the solid compound should be stored at +4°C, protected from light[1]. Once in solution, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
References
Technical Support Center: Managing Potential TC-E 5005 Autofluorescence in Imaging
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter autofluorescence when using TC-E 5005 in imaging experiments. While there is no definitive literature confirming the autofluorescent properties of this compound, its chemical structure, which contains a fused aromatic ring system, suggests a potential for intrinsic fluorescence. This guide offers strategies to identify and mitigate potential autofluorescence from this compound and other small molecules.
Troubleshooting Guide
Q1: I am observing unexpected fluorescence in my imaging channel when using this compound. How can I determine if it's autofluorescence from the compound?
A1: The first step is to systematically rule out other sources of fluorescence and confirm that the signal originates from this compound.
Experimental Workflow to Identify Compound Autofluorescence
Caption: Workflow to confirm this compound autofluorescence.
Detailed Steps:
-
Image an unstained sample: This will reveal the baseline autofluorescence of your cells or tissue.
-
Image a vehicle control sample: This accounts for any fluorescence from the solvent used to dissolve this compound.
-
Image a sample treated only with this compound: Observe if there is a fluorescent signal in your channel of interest that is above the background of the unstained and vehicle controls.
-
Perform spectral imaging: If your microscope is equipped for it, acquire a lambda scan of the this compound-only sample to determine its excitation and emission spectra.
Q2: I've confirmed that this compound is causing autofluorescence. How can I reduce its impact on my experiment?
A2: There are several strategies you can employ, ranging from optimizing your imaging parameters to using advanced processing techniques.
Troubleshooting Flowchart for Mitigating Autofluorescence
Caption: Decision-making flowchart for autofluorescence reduction.
FAQs
Q: What are common sources of autofluorescence in biological samples?
A: Autofluorescence can originate from endogenous molecules within cells and tissues.[1][2][3] Common sources are summarized in the table below.
| Source | Excitation Max (nm) | Emission Max (nm) | Notes |
| Collagen/Elastin | 340-400 | 420-470 | Prevalent in connective tissue. |
| NADH/NADPH | 340-360 | 440-470 | Key metabolic coenzymes. |
| Flavins (FAD, FMN) | 450 | 520-540 | Involved in cellular respiration. |
| Lipofuscin | 340-420 | 450-650 | "Age pigment" that accumulates in lysosomes.[4] |
| Aldehyde Fixatives | Broad | Broad | Can induce fluorescence by cross-linking proteins.[3][5][6] |
Q: Can I use different fluorophores to avoid the autofluorescence from this compound?
A: Yes, if you have characterized the emission spectrum of the this compound autofluorescence. Choose a fluorophore with an emission spectrum that is well-separated from the autofluorescence spectrum.[4] For example, if this compound autofluorescence is strongest in the blue and green channels, consider using red or far-red dyes for your specific labels.[4]
Q: Are there any chemical treatments to reduce autofluorescence?
A: Several chemical treatments can quench autofluorescence. However, these should be used with caution as they can sometimes affect the specific fluorescent signal as well.
-
Sodium Borohydride: Can be used to reduce aldehyde-induced autofluorescence from fixation.[5][6]
-
Sudan Black B: Effective at quenching lipofuscin-based autofluorescence.[5][7]
-
Commercial Quenching Reagents: Products like TrueVIEW™ can be effective against a broad range of autofluorescence sources.[3][4]
Experimental Protocols
Protocol 1: Spectral Unmixing for Autofluorescence Subtraction
Spectral unmixing is a powerful technique to separate the fluorescence signal of your probe from the autofluorescence background.[1][8][9]
Methodology:
-
Acquire a Reference Spectrum for Autofluorescence:
-
Prepare a control sample containing only the source of autofluorescence (e.g., unstained cells or cells treated with this compound only).
-
Using a confocal microscope with a spectral detector, perform a lambda scan to acquire the emission spectrum of the autofluorescence.
-
-
Acquire a Reference Spectrum for Your Fluorophore:
-
Prepare a sample stained only with your specific fluorescent probe.
-
Acquire its emission spectrum using the same settings as in step 1.
-
-
Acquire a Spectral Image of Your Experimental Sample:
-
Image your fully stained experimental sample (containing both the specific probe and the autofluorescence source) across the same spectral range.
-
-
Perform Linear Unmixing:
-
Use the software on your microscope or a program like ImageJ/Fiji to perform linear unmixing.[9]
-
Provide the reference spectra for the autofluorescence and your fluorophore to the software.
-
The software will then computationally separate the two signals, generating an image with the autofluorescence signal removed.[1][8][9][10]
-
Protocol 2: Photobleaching to Reduce Autofluorescence
Photobleaching can selectively reduce autofluorescence, as it often photobleaches at a different rate than specific fluorophores.[5][7][11][12][13]
Methodology:
-
Determine Optimal Bleaching Time:
-
On a control sample exhibiting autofluorescence, expose a region of interest to high-intensity excitation light from your microscope.
-
Monitor the fluorescence intensity over time to determine how long it takes for the autofluorescence to decrease significantly without substantially affecting your specific signal (if present in a test sample).
-
-
Pre-Bleach Your Experimental Sample:
-
Before acquiring your final images, expose the entire field of view to the high-intensity light for the predetermined amount of time.
-
-
Image Your Sample:
-
After photobleaching, switch to your normal imaging settings to acquire images with reduced background autofluorescence.
-
Caution: This method carries the risk of also photobleaching your signal of interest, so careful optimization is crucial.[5]
-
Signaling Pathway
While the direct signaling pathway of this compound is related to PDE10A inhibition, a common downstream consequence of modulating cyclic nucleotide signaling is the activation of the CREB (cAMP response element-binding protein) pathway. This is a hypothetical relevant pathway.
Caption: Hypothetical CREB signaling pathway modulation.
References
- 1. bio-rad.com [bio-rad.com]
- 2. biotium.com [biotium.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
- 7. Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy | Semantic Scholar [semanticscholar.org]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beckman.com [beckman.com]
- 11. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to PDE10A Inhibitors: TC-E 5005, MP-10, and TP-10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphodiesterase 10A (PDE10A) inhibitor TC-E 5005 with other notable inhibitors, MP-10 (also known as PF-2545920) and TP-10. The information presented is based on available preclinical data, offering insights into their potency, selectivity, and functional effects.
Introduction to PDE10A Inhibition
Phosphodiesterase 10A (PDE10A) is an enzyme primarily expressed in the medium spiny neurons of the striatum, a key component of the basal ganglia. It plays a crucial role in regulating intracellular signaling by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE10A leads to an increase in the levels of these second messengers, which in turn modulates the activity of the direct and indirect pathways of the basal ganglia. This mechanism has generated significant interest in PDE10A inhibitors as potential therapeutics for neuropsychiatric disorders such as schizophrenia and Huntington's disease.
In Vitro Potency and Selectivity
The efficacy of a PDE10A inhibitor is determined by its potency in inhibiting the enzyme and its selectivity over other phosphodiesterase subtypes to minimize off-target effects.
| Compound | PDE10A IC50 (nM) | Selectivity Profile |
| This compound | 7.28 | PDE2A (239 nM), PDE11A (779 nM), PDE5A (919 nM), PDE7B (3100 nM), PDE3A (3700 nM), >5000 nM for PDE1B, 4A, 6, 8A, and 9A. |
| MP-10 (PF-2545920) | 0.18 - 0.37 | Highly selective, with >1000-fold selectivity over other PDE subtypes.[1] |
| TP-10 | 0.3 - 0.8 | Highly selective for PDE10A. |
Table 1: In Vitro Potency and Selectivity of PDE10A Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against PDE10A and the available data on their selectivity against other PDE subtypes. Lower IC50 values indicate higher potency.
Experimental Protocols
In Vitro PDE10A Inhibition Assay (PDE-Glo™ Assay)
A common method to determine the IC50 of PDE10A inhibitors is the PDE-Glo™ Phosphodiesterase Assay. This luminescent assay measures the amount of cAMP or cGMP remaining after a reaction with PDE10A.
Workflow:
Caption: Workflow of the PDE-Glo™ Phosphodiesterase Assay.
Detailed Steps:
-
Reaction Setup: A reaction mixture is prepared containing the PDE10A enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and varying concentrations of the test inhibitor.
-
Incubation: The reaction is incubated to allow the PDE10A enzyme to hydrolyze the substrate.
-
Termination: A termination buffer containing a non-selective PDE inhibitor is added to stop the reaction.
-
Detection: A detection solution containing protein kinase A (PKA) is added. The remaining cAMP or cGMP activates PKA.
-
Luminescence Generation: Kinase-Glo® reagent is added, which measures the amount of ATP consumed by the PKA reaction. The resulting luminescent signal is inversely proportional to the PDE10A activity.
-
Data Analysis: The IC50 value is calculated by plotting the luminescence against the inhibitor concentration.
In Vivo Efficacy in Preclinical Models
The therapeutic potential of PDE10A inhibitors is often evaluated in animal models that mimic certain aspects of human neuropsychiatric disorders.
Reversal of MK-801-Induced Hyperactivity
MK-801 is an NMDA receptor antagonist that induces hyperlocomotor activity in rodents, a behavior considered to be a model for psychosis. The ability of a compound to reverse this hyperactivity is indicative of potential antipsychotic efficacy. This compound has been shown to reverse MK-801-induced hyperactivity in vivo.
Experimental Workflow:
Caption: Workflow for the MK-801-induced hyperactivity model.
Conditioned Avoidance Response (CAR)
The CAR test is another preclinical model used to predict antipsychotic efficacy. In this task, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or a tone). Antipsychotic drugs are known to suppress this avoidance behavior. MP-10 has demonstrated activity in the CAR model.[1]
Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate is critical for its development. Limited publicly available data exists for a direct comparison of this compound, MP-10, and TP-10. However, studies on MP-10 in non-human primates have provided some insights into its brain penetrance and plasma levels.[2] Further research is needed to fully characterize and compare the pharmacokinetic profiles of these three inhibitors.
Signaling Pathway of PDE10A Inhibition
The therapeutic effects of PDE10A inhibitors are mediated through the modulation of downstream signaling cascades in striatal medium spiny neurons.
Caption: PDE10A inhibition enhances downstream signaling.
By inhibiting PDE10A, compounds like this compound prevent the breakdown of cAMP. This leads to an accumulation of cAMP, increased PKA activity, and subsequent phosphorylation of downstream targets such as DARPP-32 and CREB, ultimately modulating neuronal excitability and gene expression.
Summary and Conclusion
This compound, MP-10, and TP-10 are all potent inhibitors of PDE10A. While direct comparative studies are limited, the available data provides a basis for their evaluation.
-
Potency: All three compounds exhibit high potency for PDE10A in the low nanomolar to sub-nanomolar range.
-
Selectivity: this compound has a well-defined selectivity profile, showing significantly lower potency for other PDE subtypes. MP-10 is also reported to be highly selective.
-
In Vivo Activity: Both this compound and MP-10 have demonstrated efficacy in preclinical models of psychosis, suggesting their potential as antipsychotic agents.
The choice of a specific PDE10A inhibitor for research or development will depend on the specific requirements of the study, including the desired potency, selectivity profile, and pharmacokinetic properties. This guide provides a foundational comparison to aid in this decision-making process. Further head-to-head studies are warranted to provide a more definitive comparative analysis of these promising compounds.
References
Validating the Specificity of TC-E 5005 for Phosphodiesterase 10A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase 10A (PDE10A) inhibitor TC-E 5005 with other known PDE10A inhibitors. The following sections present quantitative data on inhibitor specificity, detailed experimental methodologies for assessing selectivity, and a visualization of the PDE10A signaling pathway. This information is intended to assist researchers in evaluating the suitability of this compound for their specific research applications.
Data Presentation: Comparative Inhibitor Specificity
The therapeutic and research utility of a pharmacological inhibitor is critically dependent on its specificity for the intended target. The following tables summarize the in vitro potency and selectivity of this compound against a panel of phosphodiesterase enzymes, alongside data for other well-characterized PDE10A inhibitors. Potency is represented by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Table 1: In Vitro Potency (IC50) of this compound against various PDE Isoforms. [1]
| PDE Isoform | This compound IC50 (nM) |
| PDE10A | 7.28 |
| PDE2A | 239 |
| PDE11A | 779 |
| PDE5A | 919 |
| PDE7B | 3100 |
| PDE3A | 3700 |
| PDE1B | >5000 |
| PDE4A | >5000 |
| PDE6 | >5000 |
| PDE8A | >5000 |
| PDE9A | >5000 |
Table 2: Comparative Potency of Selected PDE10A Inhibitors.
| Compound | PDE10A IC50 (nM) | Key Selectivity Information |
| This compound | 7.28 [1][2] | High selectivity against a panel of other PDEs. |
| TAK-063 | 0.30 | >15,000-fold selectivity over other PDE families. |
| PF-02545920 (Mardepodect) | 0.37 | >1000-fold selectivity over other PDEs. |
| MP-10 | Not explicitly stated, but described as highly potent and selective. | Highly specific binding to PDE10A with virtually no off-target binding observed in chemoproteomic studies. |
| CPL500036 | 1 | Did not inhibit other PDE family members at 100x its IC50. |
Experimental Protocols: Assessing Inhibitor Specificity
The determination of inhibitor specificity is a crucial step in drug discovery and pharmacological research. The following are detailed methodologies representative of the key experiments used to validate the specificity of compounds like this compound for PDE10A.
In Vitro Phosphodiesterase Enzyme Inhibition Assay (Fluorescence Polarization)
This assay is a common method to determine the IC50 values of inhibitors against a panel of PDE enzymes.
-
Objective: To quantify the concentration-dependent inhibition of PDE enzyme activity by a test compound.
-
Principle: The assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled cyclic nucleotide (e.g., cAMP or cGMP) is used as a substrate for the PDE enzyme. In its cyclic form, the small molecule rotates rapidly in solution, resulting in low polarization of emitted light upon excitation. When the PDE enzyme hydrolyzes the substrate to its linear monophosphate form, this product is captured by a specific binding agent, forming a larger complex. This larger complex rotates more slowly, leading to a high polarization signal. An inhibitor of the PDE enzyme will prevent the hydrolysis of the substrate, thus maintaining a low polarization signal.
-
Materials:
-
Recombinant human PDE enzymes (e.g., PDE10A, PDE1B, PDE2A, etc.)
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Binding agent (specific for the linearized substrate)
-
Assay buffer
-
Test compound (e.g., this compound) and control inhibitors
-
96-well or 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
A dilution series of the test compound is prepared in the assay buffer.
-
The recombinant PDE enzyme and the fluorescently labeled substrate are added to the wells of the microplate.
-
The test compound dilutions are then added to the respective wells. Control wells containing no inhibitor (for maximal enzyme activity) and no enzyme (for background) are also included.
-
The plate is incubated at room temperature to allow the enzymatic reaction to proceed.
-
Following incubation, the binding agent is added to all wells to stop the reaction and bind the product.
-
The fluorescence polarization is measured using a plate reader.
-
The data is analyzed by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting sigmoidal dose-response curve.
-
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor or enzyme by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of a test compound to PDE10A.
-
Principle: This competitive binding assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a compound known to bind with high affinity to the target) for binding to the target protein. The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the target.
-
Materials:
-
Cell membranes or tissue homogenates expressing the target PDE (e.g., from cells overexpressing human PDE10A).
-
A suitable radioligand with high affinity and specificity for PDE10A.
-
Unlabeled test compound (e.g., this compound).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid.
-
Filtration apparatus and scintillation counter.
-
-
Procedure:
-
A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are prepared in the assay buffer.
-
The cell membranes or tissue homogenates containing the PDE10A enzyme are added to the reaction tubes or wells.
-
The radioligand and test compound solutions are added, and the mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Mandatory Visualization
The following diagrams illustrate the PDE10A signaling pathway and a typical experimental workflow for determining inhibitor specificity.
Caption: PDE10A signaling pathway in a medium spiny neuron.
Caption: Workflow for determining inhibitor IC50 using a fluorescence polarization assay.
References
- 1. Chemoproteomics demonstrates target engagement and exquisite selectivity of the clinical phosphodiesterase 10A inhibitor MP-10 in its native environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]
Unveiling the Selectivity of TC-E 5005: A Comparative Guide to its Cross-Reactivity with Phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of TC-E 5005, a potent inhibitor of phosphodiesterase 10A (PDE10A). By objectively comparing its inhibitory activity against a panel of phosphodiesterase (PDE) enzymes, this document serves as a critical resource for researchers investigating PDE10A-mediated signaling and for professionals in the field of drug discovery and development. The data presented herein is supported by detailed experimental methodologies to ensure reproducibility and aid in the design of future studies.
Executive Summary
This compound has been identified as a potent and highly selective inhibitor of PDE10A. Experimental data demonstrates that this compound exhibits significantly greater affinity for PDE10A compared to other PDE families. This high degree of selectivity is crucial for minimizing off-target effects and for the specific modulation of the PDE10A signaling pathway in research and therapeutic applications. This guide will delve into the quantitative measures of this selectivity, the experimental methods used for its determination, and the broader context of the signaling pathways involved.
Comparative Analysis of this compound Cross-Reactivity
The inhibitory activity of this compound against a range of human recombinant PDE enzymes was determined to elucidate its selectivity profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| Phosphodiesterase (PDE) Isoform | This compound IC50 (nM)[1] |
| PDE10A | 7.28 |
| PDE2A | 239 |
| PDE11A | 779 |
| PDE5A | 919 |
| PDE7B | 3100 |
| PDE3A | 3700 |
| PDE1B | >5000 |
| PDE4A | >5000 |
| PDE6 | >5000 |
| PDE8A | >5000 |
| PDE9A | >5000 |
Table 1: Inhibitory activity (IC50) of this compound against a panel of human phosphodiesterase isoforms. Data sourced from Tocris Bioscience, referencing Hofgen et al. (2010)[1].
As the data indicates, this compound is a potent inhibitor of PDE10A with an IC50 value of 7.28 nM. Its inhibitory activity against other PDEs is substantially lower, with IC50 values ranging from over 30-fold to more than 680-fold higher than that for PDE10A. This demonstrates a remarkable selectivity for PDE10A over other PDE families.
Experimental Protocols
The determination of the IC50 values for this compound was conducted using a variation of the scintillation proximity assay (SPA), a common method for measuring PDE activity. The following is a detailed description of a representative protocol for such an assay.
Principle:
The assay measures the conversion of radiolabeled cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP) by the PDE enzyme. The resulting AMP is then converted to adenosine by a 5'-nucleotidase. The amount of radiolabeled adenosine is quantified using scintillation proximity assay beads, which emit light when in close proximity to the radiolabeled product.
Materials:
-
Human recombinant PDE enzymes (PDE10A, PDE2A, PDE11A, etc.)
-
This compound
-
[³H]-cAMP (radiolabeled substrate)
-
5'-Nucleotidase (from Crotalus atrox)
-
Scintillation Proximity Assay (SPA) beads (e.g., yttrium silicate beads)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer to achieve a range of final concentrations for IC50 determination.
-
Enzyme Reaction:
-
To each well of a 96-well microplate, add the assay buffer, the desired concentration of this compound (or vehicle control), and the specific human recombinant PDE enzyme.
-
Initiate the enzymatic reaction by adding a solution of [³H]-cAMP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
-
Termination and Signal Generation:
-
Terminate the PDE reaction by adding a stop solution containing 5'-nucleotidase and the SPA beads.
-
The 5'-nucleotidase will convert the [³H]-AMP to [³H]-adenosine.
-
The SPA beads will bind to the [³H]-adenosine, bringing the radioisotope into close proximity with the scintillant within the beads, leading to light emission.
-
-
Data Acquisition and Analysis:
-
Seal the microplate and allow the beads to settle.
-
Measure the light emission from each well using a microplate scintillation counter.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways of Relevant Phosphodiesterases
Understanding the signaling pathways in which these PDEs operate is crucial for interpreting the biological consequences of their inhibition. This compound, by selectively inhibiting PDE10A, primarily modulates the cyclic nucleotide signaling in the medium spiny neurons of the striatum. The following diagrams illustrate the general signaling pathways for PDE10A and other PDEs against which this compound was tested.
Conclusion
The data presented in this guide unequivocally establishes this compound as a potent and highly selective inhibitor of PDE10A. Its minimal cross-reactivity with other PDE families makes it an invaluable tool for the specific investigation of PDE10A function in both in vitro and in vivo models. For drug development professionals, the high selectivity of this compound suggests a lower potential for off-target side effects, a critical attribute for any therapeutic candidate. The detailed experimental protocols and signaling pathway diagrams provided herein are intended to facilitate further research and development in this promising area of pharmacology.
References
Validating the Effects of the PDE10A Inhibitor TC-E 5005 with Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target effects of TC-E 5005, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). While direct experimental data on this compound in genetic knockout models is not currently available in the public domain, this document outlines a comprehensive validation strategy based on studies with analogous, structurally distinct PDE10A inhibitors. By leveraging these established methodologies, researchers can effectively design experiments to confirm the specificity of this compound and elucidate its mechanism of action.
This compound: A Potent and Selective PDE10A Inhibitor
This compound has been identified as a highly potent and selective inhibitor of PDE10A, an enzyme primarily expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating intracellular signaling by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Its inhibition leads to an elevation of these second messengers, thereby modulating neuronal activity. The in vitro inhibitory profile of this compound highlights its selectivity for PDE10A over other phosphodiesterase families.
Table 1: In Vitro Inhibitory Activity of this compound against various Phosphodiesterases
| Phosphodiesterase Isoform | IC50 (nM) |
| PDE10A | 7.28 |
| PDE2A | 239 |
| PDE11A | 779 |
| PDE5A | 919 |
| PDE7B | 3100 |
| PDE3A | 3700 |
| PDE1B, 4A, 6, 8A, 9A | >5000 |
Data sourced from publicly available information.[1][2]
The Role of Genetic Knockouts in Validating PDE10A Inhibitors
Genetic knockout models, particularly Pde10a knockout mice (Pde10a-/-), are the gold standard for validating the on-target effects of PDE10A inhibitors. These models allow researchers to distinguish between the pharmacological effects mediated by PDE10A inhibition and any potential off-target activities of the compound. The guiding principle is that the phenotypic effects of a true PDE10A inhibitor should be mimicked in the Pde10a knockout animal and that the inhibitor should have no further effect when administered to the knockout animal.
Comparative Validation Framework: Learning from Other PDE10A Inhibitors
Studies with other selective PDE10A inhibitors, such as MP-10 and TP-10, have established a clear set of expected outcomes in Pde10a knockout mice. These findings provide a robust framework for designing validation studies for this compound.
Table 2: Comparison of Expected Phenotypes in Pde10a Knockout Mice and Pharmacological Inhibition of PDE10A
| Phenotypic/Biochemical Change | Observation in Pde10a Knockout Mice | Effect of Selective PDE10A Inhibitors (e.g., MP-10, TP-10) in Wild-Type Mice | Expected Effect of this compound in Wild-Type Mice |
| Locomotor Activity | Reduced exploratory locomotor activity.[3] | Attenuation of psychostimulant-induced hyperlocomotion. | Attenuation of psychostimulant-induced hyperlocomotion. |
| Striatal cGMP/cAMP Levels | Basal levels may not be significantly altered, but response to stimuli can be.[3] | Increased levels of striatal cAMP and cGMP. | Increased levels of striatal cAMP and cGMP. |
| Gene Expression | Altered expression of striatal immediate early genes. | Modulation of striatal gene expression. | Modulation of striatal gene expression. |
| Cardiovascular Function | Attenuation of cardiac hypertrophy and dysfunction in response to stress.[1] | Protection against pathological cardiac remodeling.[1] | Potential protection against pathological cardiac remodeling. |
Experimental Protocols for Validating this compound
The following are detailed methodologies for key experiments to validate the effects of this compound, based on protocols used for other PDE10A inhibitors in conjunction with genetic knockout models.
Western Blot Analysis for PDE10A Expression
Objective: To confirm the absence of PDE10A protein in knockout tissues and to assess any compensatory changes in other PDE levels.
Protocol:
-
Tissue Homogenization: Dissect striatal tissue from wild-type and Pde10a-/- mice on ice. Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against PDE10A overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Measurement of Striatal cAMP and cGMP Levels
Objective: To determine if this compound increases cAMP and cGMP levels in wild-type cells/tissues and to confirm that it has no further effect in knockout models.
Protocol:
-
Cell Culture and Treatment: Plate primary striatal neurons or a suitable cell line. Treat the cells with this compound at various concentrations for a specified time. For tissue analysis, administer this compound to wild-type and Pde10a-/- mice and collect striatal tissue at the desired time point.
-
Lysis: Lyse the cells or homogenized tissue in the lysis buffer provided with the assay kit.
-
Immunoassay: Use a competitive enzyme-linked immunosorbent assay (ELISA) kit for cAMP and cGMP.
-
Plate Preparation: Add standards and samples to the antibody-coated microplate.
-
Competitive Binding: Add the HRP-conjugated cAMP or cGMP and incubate to allow for competitive binding.
-
Washing and Substrate Addition: Wash the plate to remove unbound reagents and add a substrate solution.
-
Color Development and Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The concentration of the cyclic nucleotide is inversely proportional to the signal.
Behavioral Phenotyping
Objective: To assess whether the behavioral effects of this compound are absent in Pde10a-/- mice.
Protocol (Locomotor Activity):
-
Acclimation: Place individual wild-type and Pde10a-/- mice in open-field chambers and allow them to acclimate for 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle to both genotypes.
-
Data Recording: Record locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system for a defined period (e.g., 60-120 minutes).
-
Analysis: Compare the locomotor activity between genotypes and treatment groups. The effect of this compound on reducing locomotor activity should be observed in wild-type mice but be absent or significantly blunted in Pde10a-/- mice.
Visualizing the Validation Workflow and Signaling Pathway
To aid in the conceptualization of the experimental design and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for validating this compound effects.
Caption: Simplified PDE10A signaling pathway in a D1 receptor-expressing neuron.
References
- 1. A Novel Role of Cyclic Nucleotide Phosphodiesterase 10A in Pathological Cardiac Remodeling and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Role of Cyclic Nucleotide Phosphodiesterase 10A in Pathological Cardiac Remodeling and Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral characterization of mice deficient in the phosphodiesterase-10A (PDE10A) enzyme on a C57/Bl6N congenic background - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparison of PDE10A Inhibitors: TC-E 5005 and MP-10
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two well-characterized phosphodiesterase 10A (PDE10A) inhibitors, TC-E 5005 and MP-10 (also known as PF-2545920). While direct head-to-head studies are limited, this document synthesizes available data to highlight their respective biochemical properties and in vivo efficacy in relevant disease models.
Introduction to this compound and MP-10
Both this compound and MP-10 are potent and selective inhibitors of PDE10A, a dual-substrate enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] PDE10A is highly expressed in the medium spiny neurons of the striatum, making it a key regulator of signaling pathways implicated in various neurological and psychiatric disorders.[2][3] Inhibition of PDE10A is a therapeutic strategy being explored for conditions such as schizophrenia, Huntington's disease, and neuroinflammatory disorders.[2] While both compounds target PDE10A, they exhibit distinct pharmacological profiles and have been investigated in different preclinical contexts.
Biochemical Profile and Potency
A critical aspect of any pharmacological tool is its potency and selectivity for the intended target. Both this compound and MP-10 demonstrate high affinity for PDE10A.
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | PDE10A | 7.28 | >30-fold over PDE2A, 11A, 5A, 7B, 3A; No inhibition of PDE1B, 4A, 6, 8A, 9A at >5000 nM[1] |
| MP-10 | PDE10A | 0.37 | >1000-fold selectivity over other PDEs[3] |
Table 1: Biochemical Potency and Selectivity of this compound and MP-10. This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against PDE10A and their selectivity against other phosphodiesterase subtypes.
Preclinical Efficacy in In Vivo Models
The therapeutic potential of this compound and MP-10 has been evaluated in several preclinical models of central nervous system disorders.
Models of Psychosis
PDE10A inhibitors have been extensively studied for their antipsychotic-like properties. Key models include the reversal of psychostimulant-induced hyperlocomotion and the conditioned avoidance response.
-
This compound: Has been shown to reverse hyperactivity induced by the NMDA receptor antagonist MK-801 in rats, a model that recapitulates certain psychotic-like behaviors.[1][4]
-
MP-10: Demonstrates efficacy in a range of antipsychotic models. It antagonizes apomorphine-induced climbing in mice and inhibits conditioned avoidance responding in both rats and mice.[5] It also blocks deficits in prepulse inhibition of the startle response induced by NMDA receptor antagonists.[5]
Models of Neuroinflammation and Neurodegeneration
The role of PDE10A in modulating neuroinflammatory processes has led to the investigation of its inhibitors in relevant models.
-
This compound: While primarily characterized in models of psychosis, its potential impact on neuroinflammatory pathways warrants further investigation.
-
MP-10: Has been shown to suppress microglial activation in lipopolysaccharide (LPS)-induced neuroinflammation and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinson's disease mouse models.[2][6] In these models, MP-10 reduced the production of pro-inflammatory cytokines and rescued behavioral deficits.[2][6]
Signaling Pathways and Experimental Workflows
PDE10A Signaling Pathway
The inhibition of PDE10A by this compound or MP-10 leads to an increase in the intracellular levels of cAMP and cGMP. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), ultimately influencing gene transcription and neuronal function.
Figure 1: Simplified PDE10A Signaling Pathway. Inhibition of PDE10A by this compound or MP-10 prevents the degradation of cAMP, leading to enhanced PKA signaling.
Experimental Workflow: Conditioned Avoidance Response (CAR)
The CAR test is a widely used behavioral assay to assess the antipsychotic potential of a compound.
Figure 2: Conditioned Avoidance Response Workflow. A typical workflow for evaluating the effect of a test compound on conditioned avoidance behavior in rodents.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for key experiments.
In Vitro PDE10A Inhibition Assay
Objective: To determine the in vitro potency of a test compound in inhibiting PDE10A activity.
Methodology:
-
Recombinant human PDE10A is used as the enzyme source.
-
The assay is typically performed in a 96-well plate format.
-
The test compound (e.g., this compound or MP-10) is serially diluted and pre-incubated with the enzyme.
-
The enzymatic reaction is initiated by the addition of the substrate, radiolabeled cAMP or cGMP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the product (radiolabeled AMP or GMP) is separated from the unreacted substrate using methods such as scintillation proximity assay (SPA) beads or column chromatography.
-
The amount of product formed is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the antipsychotic-like activity of a test compound by measuring its ability to inhibit a learned avoidance response.
Methodology:
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock. A light or tone serves as the conditioned stimulus (CS).
-
Acclimation: Rats are habituated to the shuttle box for a set period before training.
-
Training: Each trial consists of the presentation of the CS for a short duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), delivered through the grid floor. If the rat moves to the other compartment of the shuttle box during the CS presentation, it is recorded as an avoidance response, and the US is not delivered. If the rat moves after the US onset, it is an escape response.
-
Drug Administration: Once the rats reach a stable baseline of avoidance responding (e.g., >80% avoidance), they are treated with the test compound (e.g., MP-10) or vehicle at a specified time before the test session.
-
Testing: The animals are placed back in the shuttle box, and a test session consisting of a set number of trials is conducted.
-
Data Collection: The number of avoidance responses, escape failures, and inter-trial crossings are recorded.
-
Statistical Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of the drug treatment to the vehicle control.
Summary and Conclusion
Both this compound and MP-10 are valuable research tools for investigating the role of PDE10A in the central nervous system. MP-10 has been more extensively characterized in a broader range of preclinical models, particularly those related to neuroinflammation and Parkinson's disease, in addition to psychosis models. This compound has demonstrated efficacy in a key preclinical model of psychosis. The higher potency and selectivity of MP-10 may offer advantages in certain experimental contexts. The choice between these compounds will depend on the specific research question, the desired in vivo model, and the required pharmacological profile. Further comparative studies would be beneficial to fully elucidate the nuanced differences in their preclinical performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of JNJ-42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Phosphodiesterase 10A by MP‐10 Rescues Behavioral Deficits and Normalizes Microglial Morphology and Synaptic Pruning in A Mouse Model of FOXP1 Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 6. The Potent PDE10A Inhibitor MP-10 (PF-2545920) Suppresses Microglial Activation in LPS-Induced Neuroinflammation and MPTP-Induced Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MRP Inhibition: The Case of Verapamil and the Reclassification of TC-E 5005
Initial investigations into a side-by-side comparison of TC-E 5005 and verapamil for Multidrug Resistance-Associated Protein (MRP) inhibition have revealed a significant reclassification of this compound's primary mechanism of action. Contrary to initial postulations, current scientific literature predominantly identifies this compound as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), with a lack of substantial evidence supporting a direct role in MRP inhibition. In contrast, verapamil is a well-documented modulator of MRP1, a key protein in cellular drug resistance.
This guide will, therefore, pivot to a comprehensive overview of verapamil's activity as an MRP1 modulator, presenting available quantitative data and detailed experimental protocols. We will also provide the established inhibitory profile of this compound against PDE10A to ensure accurate understanding of its biological function.
Verapamil: A Modulator of MRP1-Mediated Drug Efflux
Verapamil, a calcium channel blocker, has long been recognized for its ability to reverse multidrug resistance in cancer cells. Its effects on MRP1 are complex and involve the modulation of substrate transport, with distinct actions observed for its different stereoisomers.
Quantitative Analysis of Verapamil's Effect on MRP1
While a standardized IC50 value for direct MRP1 inhibition by verapamil is not consistently reported across studies, its modulatory effects are evident at micromolar concentrations. The mechanism of action is multifaceted, involving both direct inhibition and indirect effects on co-factors essential for MRP1 function.
One key aspect of verapamil's interaction with MRP1 is its impact on glutathione (GSH) transport. Verapamil has been shown to stimulate the MRP1-mediated efflux of GSH, which can in turn affect the transport of other MRP1 substrates[1]. The (S)-enantiomer of verapamil, in particular, stimulates GSH transport, leading to a decrease in intracellular GSH levels[2][3]. Conversely, the (R)-enantiomer acts more as a direct inhibitor of MRP1, capable of reversing the resistance to chemotherapeutic agents like vincristine[2][3].
| Compound | Target | Effect | Concentration/Potency | Cell Line/System |
| (R)-Verapamil | MRP1 | Inhibition of substrate (e.g., vincristine, calcein) transport | Not specified as IC50 | MRP1-transfected BHK-21 cells |
| (S)-Verapamil | MRP1 | Stimulation of glutathione (GSH) transport | Not specified as IC50 | MRP1-transfected BHK-21 cells |
| Racemic Verapamil | MRP1 | Modulation of substrate transport and GSH efflux | Micromolar concentrations | Various cancer cell lines |
Experimental Protocols for Assessing MRP1 Inhibition
The following are generalized protocols for commonly used assays to determine the inhibitory potential of compounds against MRP1.
Calcein-AM Efflux Assay
This assay is a widely used method to screen for inhibitors of MRP1. Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of MRP1. Inside the cell, it is cleaved by esterases into the fluorescent, cell-impermeable calcein. In cells overexpressing MRP1, calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. Inhibition of MRP1 leads to the accumulation of calcein and a corresponding increase in fluorescence.
Materials:
-
MRP1-overexpressing cells and a corresponding parental cell line (negative control).
-
Test compound (e.g., verapamil).
-
Calcein-AM.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Seed MRP1-overexpressing and parental cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., verapamil) or a known MRP1 inhibitor (positive control) for a specified time (e.g., 30 minutes) at 37°C.
-
Add Calcein-AM to a final concentration of approximately 0.25 µM to each well.
-
Incubate for a further 15-30 minutes at 37°C.
-
Wash the cells with ice-cold buffer to stop the efflux.
-
Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.
-
An increase in fluorescence in the presence of the test compound indicates inhibition of MRP1-mediated efflux.
Vincristine Accumulation Assay
This assay measures the ability of a compound to increase the intracellular accumulation of a known MRP1 substrate, such as the chemotherapeutic drug vincristine.
Materials:
-
MRP1-overexpressing cells and a corresponding parental cell line.
-
Test compound (e.g., verapamil).
-
Radiolabeled vincristine (e.g., [³H]vincristine) or a fluorescently tagged vincristine.
-
Scintillation counter or fluorescence microscope/plate reader.
Procedure:
-
Culture MRP1-overexpressing and parental cells to a suitable density.
-
Pre-incubate the cells with the test compound at various concentrations for a defined period.
-
Add radiolabeled or fluorescently tagged vincristine to the cells and incubate for a specified time to allow for uptake and efflux.
-
Wash the cells thoroughly with ice-cold buffer to remove extracellular vincristine.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter or visualize/quantify the intracellular fluorescence.
-
An increase in intracellular vincristine in the presence of the test compound indicates inhibition of MRP1-mediated efflux[4][5].
Visualizing MRP1 Inhibition and Experimental Workflow
Caption: Mechanism of MRP1-mediated drug efflux and its modulation by verapamil.
Caption: General experimental workflow for assessing MRP1 inhibition.
This compound: A Phosphodiesterase 10A (PDE10A) Inhibitor
Current research overwhelmingly identifies this compound as a potent and selective inhibitor of PDE10A, an enzyme primarily expressed in the brain and involved in regulating cyclic nucleotide signaling.
Quantitative Data for this compound PDE10A Inhibition
The inhibitory activity of this compound has been well-characterized against a panel of phosphodiesterases, demonstrating high selectivity for PDE10A.
| Compound | Target | IC50 (nM) |
| This compound | PDE10A | 7.28[6][7][] |
| PDE2A | 239[6] | |
| PDE11A | 779[6] | |
| PDE5A | 919[6] | |
| PDE7B | 3100[6] | |
| PDE3A | 3700[6] | |
| PDE1B, 4A, 6, 8A, 9A | >5000[6] |
Conclusion
The initial premise of a direct comparison between this compound and verapamil for MRP inhibition is not supported by the current scientific literature. This compound is a potent and selective PDE10A inhibitor, while verapamil is a known modulator of MRP1 with a complex mechanism of action that includes differential effects of its enantiomers on substrate and glutathione transport. This guide provides a detailed overview of verapamil's role in MRP1 modulation, including relevant experimental protocols and a summary of this compound's established activity, to provide clarity and valuable information for researchers in drug development and related fields.
References
- 1. Verapamil-stimulated glutathione transport by the multidrug resistance-associated protein (MRP1) in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)- and (S)-verapamil differentially modulate the multidrug-resistant protein MRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of duration of exposure to verapamil on vincristine activity against multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming of vincristine resistance in P388 leukemia in vivo and in vitro through enhanced cytotoxicity of vincristine and vinblastine by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 7. This compound | PDE10A inhibitor | Probechem Biochemicals [probechem.com]
Safety Operating Guide
Proper Disposal of TC-E 5005: A Guide for Laboratory Professionals
Authoritative, procedural guidance for the safe handling and disposal of the multidrug resistance-associated protein (MRP) inhibitor, TC-E 5005 (CAS No. 959705-64-7), designed for researchers and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of this compound, a potent and selective inhibitor of MRP. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The information herein is compiled from safety data sheets and general best practices for laboratory chemical waste management.
I. Immediate Safety and Handling Considerations
Before handling this compound, it is imperative to be familiar with its hazard profile. While specific quantitative toxicity data is not publicly available, the compound is a bioactive small molecule and should be handled with care.
Personal Protective Equipment (PPE): A summary of required PPE for handling this compound is provided in the table below.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if there is a risk of aerosolization. | To prevent inhalation. |
II. This compound Disposal Protocol
The primary and mandated method for the disposal of this compound and its associated waste is through a licensed professional waste disposal service.[1][2] Do not attempt to dispose of this compound down the drain or in regular solid waste streams.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Place all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and lab consumables (e.g., pipette tips, tubes), into a dedicated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical waste, sealable, and puncture-resistant for sharps.[3][4]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as experimental solutions, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.[5]
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.
-
Step 2: Decontamination of Laboratory Equipment
-
Reusable laboratory equipment, such as glassware and magnetic stir bars, that has come into contact with this compound must be decontaminated before reuse.
-
A validated decontamination procedure should be established. In the absence of a specific validated method for this compound, a general approach is to rinse the equipment multiple times with a suitable solvent (e.g., ethanol or isopropanol) that is known to dissolve the compound.
-
Collect all solvent rinses as hazardous liquid waste.
Step 3: Management of Spills
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
Collect the absorbent material and any contaminated debris into the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
Step 4: Storage and Disposal
-
Store all this compound waste in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1][2][6]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling TC-E 5005
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling TC-E 5005, a potent and selective inhibitor of the multidrug resistance-associated protein (MRP) used in cancer research and studies of drug transport.[1] Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound, based on standard laboratory safety protocols for hazardous chemicals.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | Must be worn at all times.[2] |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves.[2][3] |
| Body Protection | Laboratory Coat | To be worn over personal clothing.[2][3] |
| Respiratory | Fume Hood | All handling should be done in a fume hood.[4][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
-
Preparation :
-
Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.
-
Verify that the fume hood is functioning correctly.
-
Assemble all necessary materials and equipment before handling the compound.
-
Put on all required PPE as detailed in the table above.
-
-
Handling :
-
Conduct all weighing and solution preparation within the fume hood to avoid inhalation of any dust or aerosols.[4][5]
-
Avoid direct contact with the skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[2][5]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[3][4]
-
-
Cleanup :
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
Dispose of unused this compound and any solutions containing the compound as hazardous chemical waste.
-
Collect in a clearly labeled, sealed container.
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
-
Contaminated Materials :
-
All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated hazardous waste bag.
-
Dispose of this bag according to your institution's hazardous waste procedures.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
